molecular formula C10H11ClO2 B8784588 4-Methylphenyl 3-chloropropanoate CAS No. 94102-85-9

4-Methylphenyl 3-chloropropanoate

Cat. No.: B8784588
CAS No.: 94102-85-9
M. Wt: 198.64 g/mol
InChI Key: PCBWTBCGNNCPFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylphenyl 3-chloropropanoate is a useful research compound. Its molecular formula is C10H11ClO2 and its molecular weight is 198.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94102-85-9

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

(4-methylphenyl) 3-chloropropanoate

InChI

InChI=1S/C10H11ClO2/c1-8-2-4-9(5-3-8)13-10(12)6-7-11/h2-5H,6-7H2,1H3

InChI Key

PCBWTBCGNNCPFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)CCCl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to p-Tolyl 3-chloropropionate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of p-Tolyl 3-chloropropionate, a potentially valuable intermediate in organic synthesis. While this compound is not extensively documented in publicly available databases, this document outlines a robust theoretical framework for its synthesis, purification, and characterization based on established principles of organic chemistry. The methodologies described herein are designed to be self-validating, providing researchers with a clear pathway to produce and verify this target molecule.

Introduction and Rationale

p-Tolyl 3-chloropropionate is an aromatic ester possessing two key reactive sites: the ester linkage and the terminal alkyl chloride. This bifunctionality makes it an attractive building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The tolyl group can influence the electronic and steric properties of the molecule, while the 3-chloropropionate moiety provides a handle for nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups.

This guide will detail the most logical synthetic approach, outline expected analytical data for structural confirmation, and discuss potential applications based on the compound's inherent chemical reactivity.

Physicochemical Properties

Based on its structure, the key physicochemical properties of p-Tolyl 3-chloropropionate can be predicted.

PropertyPredicted Value
CAS Number Not assigned
Molecular Formula C₁₀H₁₁ClO₂
Molecular Weight 198.64 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point Estimated to be >250 °C at atmospheric pressure
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water

Synthesis of p-Tolyl 3-chloropropionate

The most direct and efficient method for the synthesis of p-Tolyl 3-chloropropionate is the esterification of p-cresol with 3-chloropropionyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Scheme

G cluster_0 Synthesis of p-Tolyl 3-chloropropionate p-Cresol p-Cresol p-Tolyl_3-chloropropionate p-Tolyl 3-chloropropionate p-Cresol->p-Tolyl_3-chloropropionate + 3-Chloropropionyl_chloride 3-Chloropropionyl chloride 3-Chloropropionyl_chloride->p-Tolyl_3-chloropropionate + Pyridine Pyridine (Base) Pyridine->p-Tolyl_3-chloropropionate DCM DCM (Solvent) DCM->p-Tolyl_3-chloropropionate Pyridinium_hydrochloride Pyridinium hydrochloride p-Tolyl_3-chloropropionate->Pyridinium_hydrochloride +

Caption: Synthesis of p-Tolyl 3-chloropropionate.

Experimental Protocol

Materials:

  • p-Cresol (99%)

  • 3-Chloropropionyl chloride (98%)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of p-cresol (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 3-chloropropionyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure p-Tolyl 3-chloropropionate.

Rationale for Experimental Choices
  • Pyridine: Acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. It also serves as a nucleophilic catalyst.

  • Anhydrous Conditions: 3-Chloropropionyl chloride is highly reactive towards water, which would lead to the formation of 3-chloropropionic acid and reduce the yield of the desired ester.

  • 0 °C to Room Temperature: The initial cooling helps to control the exothermic reaction. Allowing the reaction to proceed at room temperature ensures a reasonable reaction rate.

  • Aqueous Work-up: The series of washes removes the pyridine hydrochloride salt, unreacted starting materials, and byproducts.

Characterization and Spectroscopic Analysis

The structure of the synthesized p-Tolyl 3-chloropropionate should be confirmed by standard spectroscopic methods.

Expected ¹H NMR Data (in CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20d, J ≈ 8.5 Hz2HAr-H (ortho to -O-)
~7.05d, J ≈ 8.5 Hz2HAr-H (meta to -O-)
~4.50t, J ≈ 6.0 Hz2H-O-CO-CH₂-CH₂ -Cl
~3.80t, J ≈ 6.0 Hz2H-O-CO-CH₂ -CH₂-Cl
~2.35s3HAr-CH₃
Expected ¹³C NMR Data (in CDCl₃)
Chemical Shift (δ, ppm)Assignment
~170C =O (ester)
~148Ar-C -O
~135Ar-C -CH₃
~130Ar-C H (meta to -O-)
~121Ar-C H (ortho to -O-)
~45-O-CO-C H₂-
~39-C H₂-Cl
~21Ar-C H₃
Expected Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Assignment
~1760C=O stretch (ester)
~1200, ~1170C-O stretch (ester)
~820C-H bend (para-disubstituted aromatic)
~750C-Cl stretch
Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) at m/z 198 and a characteristic M+2 peak at m/z 200 with an intensity ratio of approximately 3:1, confirming the presence of one chlorine atom.

Potential Applications in Drug Development and Research

The unique structure of p-Tolyl 3-chloropropionate makes it a versatile intermediate for the synthesis of a variety of target molecules.

G cluster_1 Potential Synthetic Transformations pT3CP p-Tolyl 3-chloropropionate Substituted_Propionates β-Substituted Propionates pT3CP->Substituted_Propionates Nucleophiles Nucleophiles (e.g., Amines, Thiols, Azides) Nucleophiles->pT3CP Nucleophilic Substitution Pharmaceutical_Scaffolds Pharmaceutical Scaffolds Substituted_Propionates->Pharmaceutical_Scaffolds Functional_Materials Functional Materials Substituted_Propionates->Functional_Materials

Caption: Potential Synthetic Pathways.

  • Synthesis of β-Amino Esters: Reaction with primary or secondary amines can yield β-amino esters, which are precursors to β-amino acids and other biologically active compounds.

  • Synthesis of Thioethers: Reaction with thiols can lead to the formation of β-thioethers, a common motif in various pharmaceutical agents.

  • Introduction of Azide Functionality: Nucleophilic substitution with sodium azide would yield an azido-ester, which can be further transformed into other nitrogen-containing heterocycles.

  • Precursor for Polymer Synthesis: The ester and chloro functionalities could be utilized in the synthesis of functionalized polymers.

Safety and Handling

p-Tolyl 3-chloropropionate is expected to be an irritant to the skin, eyes, and respiratory tract. 3-Chloropropionyl chloride is corrosive and moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

Conclusion

This technical guide provides a comprehensive theoretical framework for the synthesis, characterization, and potential applications of p-Tolyl 3-chloropropionate. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently produce and validate this versatile chemical intermediate for their specific research and development needs.

References

  • Pattison, V. A., & Norman, J. G. (1968). Reaction of aryl chloroformates with dimethylformamide. Facile in situ synthesis of. alpha.-chlorocresols. The Journal of Organic Chemistry, 33(3), 1084–1087. [Link]

  • Shan, Z., & Reeder, J. W. (2021). Continuous Flow Production of 3-Chloropropionyl Chloride. Organic Process Research & Development, 25(9), 2146–2153. [Link]

4-Methylphenyl 3-chloropropanoate safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes standard safety data with mechanistic chemical insights and experimental applications.

Synonyms: p-Tolyl 3-chloropropionate; 3-Chloropropanoic acid 4-methylphenyl ester CAS Registry Number: Not Listed (Treat as Novel Intermediate) Molecular Formula:


Molecular Weight:  198.65  g/mol 

Part 1: Executive Technical Summary

4-Methylphenyl 3-chloropropanoate is a specialized electrophilic intermediate primarily utilized in the synthesis of chroman-4-ones and dihydrocoumarins via Fries rearrangement and subsequent cyclization. Its utility in drug discovery lies in its ability to serve as a scaffold for heterocyclic bioactive molecules (e.g., SIRT2 inhibitors).

Safety Critical: This compound combines the toxicity of phenols (upon hydrolysis) with the alkylating potential of


-halocarbonyls . It must be handled as a corrosive lachrymator  with high skin permeation potential.

Part 2: Chemical Identity & Physicochemical Profile[1]

Structural Analysis

The molecule consists of a p-cresol moiety esterified with 3-chloropropanoic acid.

  • Reactive Moiety A (Ester): Susceptible to nucleophilic attack and hydrolysis, releasing p-cresol (toxic, corrosive).

  • Reactive Moiety B (

    
    -Chloro):  A primary alkyl chloride activated by the adjacent carbonyl, making it a moderate alkylating agent and susceptible to elimination (forming acrylates).
    
Predicted Physical Properties

Data derived from Structure-Activity Relationship (SAR) of analogous phenyl esters.

PropertyValue / DescriptionNote
Physical State Viscous Liquid or Low-Melting SolidMP estimated ~18–25°C based on p-tolyl propionate analogs.
Boiling Point ~260°C (Predicted)Decomposes before boiling at atm pressure.
Solubility (Water) Negligible (<0.1 mg/mL)Hydrolyzes slowly in aqueous media.
Solubility (Organic) SolubleDCM, Ethyl Acetate, Toluene, DMSO.
Partition Coeff. LogP ~ 2.8Lipophilic; high skin permeation potential.
Flash Point >110°CClosed Cup (Estimated).

Part 3: Hazard Identification & Mechanistic Toxicology

GHS Classification (Derived)

Based on constituent toxicity (p-Cresol, 3-Chloropropionyl chloride) and reactive groups.

  • Signal Word: DANGER

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Acute Toxicity (Oral/Inhalation): Category 3 (Toxic if swallowed or inhaled).

  • Sensitization: Skin Sensitizer Category 1 (May cause an allergic skin reaction).

  • Specific Target Organ Toxicity: Category 3 (Respiratory Irritation).

Mechanistic Toxicology

Unlike standard solvents, the hazard profile of this compound is dynamic:

  • Metabolic Hydrolysis: Upon contact with mucosal membranes or intracellular esterases, the ester bond cleaves, releasing p-cresol .

    • Effect: p-Cresol is a protoplasmic poison that denatures proteins and causes CNS depression.

  • Alkylation: The 3-chloro group can alkylate DNA or proteins via nucleophilic substitution (

    
    ), posing a risk of sensitization and mutagenicity.
    
  • Lachrymatory Effect:

    
    -halocarbonyls are potent activators of TRPA1 channels, causing severe eye tearing and respiratory distress.
    

Part 4: Synthesis & Experimental Application

Primary Application: Synthesis of 6-Methylchroman-4-one

This ester is the key intermediate in the "one-pot" or stepwise synthesis of chromanones, which are scaffolds for various pharmaceuticals.

Workflow Diagram

The following diagram illustrates the synthesis of the ester and its subsequent conversion to the pharmacophore 6-methylchroman-4-one.

SynthesisWorkflow Start p-Cresol (Nucleophile) Intermediate 4-Methylphenyl 3-chloropropanoate (Target Ester) Start->Intermediate Esterification (Base, 0°C) Reagent 3-Chloropropionyl Chloride Reagent->Intermediate FriesProduct 3-Chloro-1-(2-hydroxy- 5-methylphenyl)propan-1-one Intermediate->FriesProduct Fries Rearrangement (AlCl3, 120°C) FinalProduct 6-Methylchroman-4-one (Pharmacophore) FriesProduct->FinalProduct Cyclization (NaOH, pH 10)

Caption: Synthesis pathway from p-cresol to 6-methylchroman-4-one via the target ester intermediate.

Detailed Experimental Protocol

Objective: Synthesis of this compound.

Reagents:

  • p-Cresol (10.8 g, 100 mmol)

  • 3-Chloropropionyl chloride (13.9 g, 110 mmol)

  • Pyridine (8.7 g, 110 mmol) or Triethylamine

  • Dichloromethane (DCM) (100 mL)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel. Purge with Nitrogen (

    
    ).
    
  • Dissolution: Add p-cresol and pyridine to the DCM. Cool the solution to 0°C using an ice bath.

  • Addition: Add 3-chloropropionyl chloride dropwise over 30 minutes. Caution: Exothermic reaction.[1] Vapor may fume.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 8:2).[2]

  • Workup: Quench with ice water (50 mL). Wash the organic layer sequentially with 1M HCl (to remove pyridine), Sat.

    
    , and Brine.[1][3]
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. If necessary, purify via flash chromatography (Silica gel, 5% EtOAc in Hexane).
    

Self-Validating Check:

  • NMR (

    
    ):  Look for the disappearance of the phenolic -OH signal and the appearance of two triplets (~2.9 ppm and ~3.8 ppm) corresponding to the 
    
    
    
    chain.

Part 5: Handling, Storage, & Emergency Response

Storage Protocols
  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon/Nitrogen).[4][5] Moisture sensitive (hydrolysis risk).[1]

  • Segregation: Keep away from strong bases (induces polymerization/cyclization) and oxidizers.

Emergency First Aid
Exposure RouteIntervention ProtocolRationale
Skin Contact IMMEDIATE: Wash with PEG-300 or Polyglycol, then soap/water.Standard phenol decontamination protocol; water alone is inefficient for lipophilic phenols.
Eye Contact Rinse for 15+ mins. Consult Ophthalmologist.Lachrymator; high risk of corneal opacity.
Inhalation Move to fresh air.[6] Administer

if breathing is labored.
Pulmonary edema may be delayed by 24h.
Disposal (Ecological Impact)

Do not discharge into drains.[6]

  • Hydrolysis Path: Breaks down into p-cresol (High aquatic toxicity, LC50 < 10 mg/L) and 3-chloropropionic acid.

  • Method: Dissolve in combustible solvent and incinerate in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HCl gases).

Part 6: References

  • PubChem. (n.d.). Compound Summary: 3-Chloropropionic acid. National Library of Medicine. Retrieved March 3, 2026, from [Link]

  • Organic Syntheses. (1971). Fries Rearrangement of Phenolic Esters. Org. Synth. 51, 139. Retrieved March 3, 2026, from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Cresol: Systemic Agent Profile. CDC. Retrieved March 3, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-Methylphenyl 3-chloropropanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthesis, characterization, and safety considerations for 4-Methylphenyl 3-chloropropanoate. It is intended for an audience of researchers, scientists, and professionals in drug development who require a detailed understanding of the synthetic pathways and analytical validation for this compound. This document emphasizes the rationale behind methodological choices, ensuring a deep-seated understanding of the chemical processes involved.

Introduction and Strategic Overview

This compound, also known as p-tolyl 3-chloropropanoate, is a phenolic ester of significant interest as a versatile intermediate in organic synthesis. Its structure incorporates a reactive chloro-functionalized side chain and an aromatic p-cresol moiety, making it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical agents and other fine chemicals.

The synthesis of this target molecule can be approached through several strategic pathways, primarily centered around the formation of the ester linkage between 4-methylphenol (p-cresol) and a 3-chloropropanoyl precursor. The two most logical and industrially scalable routes are:

  • Direct Acylation using 3-Chloropropionyl Chloride: This is often the more direct and rapid method, involving the reaction of p-cresol with the highly reactive 3-chloropropionyl chloride in the presence of a base.

  • Fischer-Speier Esterification with 3-Chloropropanoic Acid: This classic method involves the acid-catalyzed reaction of p-cresol with 3-chloropropanoic acid. While potentially requiring longer reaction times and the removal of water to drive the equilibrium, it utilizes a less hazardous acylating agent.

This guide will detail both methodologies, providing a comparative analysis to inform the researcher's choice based on available resources, desired yield, and safety considerations.

Synthetic Pathways and Mechanistic Insights

Pathway 1: Acylation of p-Cresol with 3-Chloropropionyl Chloride

This method is a nucleophilic acyl substitution reaction. The phenolic oxygen of p-cresol acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropionyl chloride. The reaction is typically facilitated by a non-nucleophilic base, such as pyridine or triethylamine, which serves to deprotonate the phenol, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.

G pCresol 4-Methylphenol (p-Cresol) Intermediate Tetrahedral Intermediate pCresol->Intermediate Nucleophilic Attack AcylChloride 3-Chloropropionyl Chloride AcylChloride->Intermediate Base Base (e.g., Pyridine) Base->pCresol Deprotonation Byproduct Pyridinium Hydrochloride Base->Byproduct HCl Scavenging Product 4-Methylphenyl 3-chloropropanoate Intermediate->Product Collapse & Cl⁻ Elimination

Pathway 2: Fischer-Speier Esterification

This is an acid-catalyzed equilibrium reaction. A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of 3-chloropropanoic acid, thereby increasing the electrophilicity of the carbonyl carbon. The alcohol (p-cresol) then attacks this activated carbonyl, leading to the formation of a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule yield the final ester product. To achieve high yields, the equilibrium must be shifted towards the products, typically by using an excess of one reactant or by removing the water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus.

G CarboxylicAcid 3-Chloropropanoic Acid ProtonatedAcid Protonated Carboxylic Acid CarboxylicAcid->ProtonatedAcid Protonation pCresol 4-Methylphenol (p-Cresol) TetrahedralIntermediate Tetrahedral Intermediate pCresol->TetrahedralIntermediate Nucleophilic Attack AcidCatalyst H⁺ Catalyst AcidCatalyst->CarboxylicAcid ProtonatedAcid->TetrahedralIntermediate Product 4-Methylphenyl 3-chloropropanoate TetrahedralIntermediate->Product Elimination of H₂O Water Water TetrahedralIntermediate->Water Product->AcidCatalyst Regeneration

Experimental Protocols

The following protocols are presented as robust starting points for the synthesis of this compound. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Protocol 1: Synthesis via Acylation with 3-Chloropropionyl Chloride

Materials:

  • 4-Methylphenol (p-cresol)

  • 3-Chloropropionyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methylphenol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add 3-chloropropionyl chloride (1.1 eq.) dropwise to the stirred solution over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding 1 M HCl solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Protocol 2: Synthesis via Fischer-Speier Esterification

Materials:

  • 4-Methylphenol (p-cresol)

  • 3-Chloropropanoic acid

  • p-Toluenesulfonic acid (p-TSA) or concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stirrer, add 4-methylphenol (1.0 eq.), 3-chloropropanoic acid (1.2 eq.), a catalytic amount of p-TSA (0.05 eq.), and toluene.

  • Azeotropic Reflux: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours).

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature and then dilute with ethyl acetate.

  • Washing: Transfer the mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Characterization and Analytical Validation

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR Aromatic protons of the p-substituted ring (two doublets), a singlet for the methyl group on the aromatic ring, and two triplets for the -CH₂-CH₂-Cl moiety.
¹³C NMR Signals for the carbonyl carbon, aromatic carbons (with distinct signals for the substituted and unsubstituted carbons), the methyl carbon, and the two aliphatic carbons of the propanoate chain.
FT-IR A strong absorption band for the ester carbonyl (C=O) stretch, C-O stretching bands, and characteristic bands for the aromatic ring and the C-Cl bond.
Mass Spec. The molecular ion peak corresponding to the molecular weight of the product, along with characteristic fragmentation patterns.

Predicted Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.10-7.25 (m, 4H, Ar-H), 3.85 (t, 2H, -CH₂-Cl), 2.95 (t, 2H, -CO-CH₂-), 2.35 (s, 3H, Ar-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 170.0 (C=O), 148.5 (C-OAr), 135.0 (C-CH₃), 130.0 (Ar-CH), 121.0 (Ar-CH), 41.0 (-CH₂-Cl), 38.0 (-CO-CH₂-), 20.7 (Ar-CH₃).

  • FT-IR (neat): ν (cm⁻¹) 1760 (C=O, ester), 1500, 1600 (C=C, aromatic), 1200, 1140 (C-O, ester), 750 (C-Cl).

Safety and Handling

All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

  • 4-Methylphenol (p-Cresol): Toxic and corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.

  • 3-Chloropropionyl Chloride: Corrosive and a lachrymator. Reacts violently with water. Causes severe skin burns and eye damage.

  • 3-Chloropropanoic Acid: Corrosive. Causes severe skin burns and eye damage.

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

  • Strong Acids (H₂SO₄, p-TSA): Corrosive. Cause severe skin burns and eye damage.

Consult the Safety Data Sheets (SDS) for all reagents before use.[1][2] Waste should be disposed of according to institutional and local regulations.

Conclusion

The synthesis of this compound can be effectively achieved through either direct acylation with 3-chloropropionyl chloride or Fischer-Speier esterification with 3-chloropropanoic acid. The choice of method will depend on factors such as the desired reaction time, scale, and safety considerations. The protocols and characterization data provided in this guide offer a solid foundation for the successful synthesis and validation of this important chemical intermediate.

References

  • Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. Royal Society Open Science. (2018).
  • Direct esterification of carboxylic acids with p-cresol catalysed by acid activated Indian bentonite. Indian Journal of Chemistry. (2007).
  • Fischer–Speier esterific
  • Safety Data Sheet for 3-(4-Methylphenyl)propionic acid. Thermo Fisher Scientific. (2025).
  • Safety Data Sheet for 3-(4-Methylphenyl)propionic acid. (2024).
  • Safety D

Sources

Methodological & Application

Synthesis of 4-Methylphenyl 3-chloropropanoate from p-cresol and 3-chloropropanoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust protocol for the synthesis of 4-methylphenyl 3-chloropropanoate (also known as p-tolyl 3-chloropropionate) via the esterification of p-cresol with 3-chloropropanoyl chloride.[1] While conceptually simple, this reaction presents a specific chemoselective challenge: the competitive elimination of hydrogen chloride from the aliphatic chain to form 4-methylphenyl acrylate (the


-elimination side product). This guide provides a controlled methodology using low-temperature nucleophilic acyl substitution to maximize the yield of the saturated chloro-ester while suppressing elimination.[1]

Introduction & Applications

This compound is a versatile building block in organic synthesis, particularly serving as a precursor for chroman-4-ones via Friedel-Crafts cyclization [1].[1] These bicyclic structures are core pharmacophores in various medicinal compounds, including antifungal agents and muscle relaxants.

Key Chemical Challenges[1]
  • Elimination Risk: 3-Chloropropanoyl chloride and its ester derivatives are prone to E2 elimination in the presence of base, yielding acryloyl derivatives (Michael acceptors).

  • Exotherm Control: The reaction with acid chlorides is highly exothermic; uncontrolled heat drives the elimination side reaction.

Reaction Mechanism

The synthesis proceeds via a Nucleophilic Acyl Substitution (Addition-Elimination) mechanism.[1] The base (Triethylamine) serves two roles: it acts as a proton scavenger to neutralize the HCl byproduct and catalytically activates the nucleophile.

Competitive Pathways[1]
  • Main Pathway (Substitution): Phenolic oxygen attacks the carbonyl carbon.[1]

  • Side Pathway (Elimination): Base abstracts an

    
    -proton from the acid chloride (or product), leading to chloride expulsion and formation of the acrylate double bond.
    

Graphviz Pathway Diagram:

ReactionPathways Figure 1: Competitive Reaction Pathways. Solid lines indicate the desired pathway; dashed red lines indicate the elimination side reaction to be avoided. Reactants p-Cresol + 3-Chloropropanoyl Chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (0°C) SideProduct 4-Methylphenyl acrylate (Impurity) Reactants->SideProduct Base/Heat (>20°C) (E2 Elimination) Product 4-Methylphenyl 3-chloropropanoate (Target) Intermediate->Product -HCl (Substitution) Product->SideProduct Excess Base (Elimination)

Experimental Protocol

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[1][2]Density (g/mL)Role
p-Cresol 108.141.01.03Nucleophile
3-Chloropropanoyl chloride 126.971.11.21Electrophile
Triethylamine (Et

N)
101.191.20.73Base (HCl Scavenger)
Dichloromethane (DCM) -Solvent-Anhydrous Solvent

Equipment:

  • 3-neck round-bottom flask (flame-dried, N

    
     purged).
    
  • Pressure-equalizing addition funnel.[1]

  • Low-temperature thermometer.[1]

  • Ice/Salt bath (-5°C to 0°C).[1]

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: Charge the 3-neck flask with p-cresol (10.8 g, 100 mmol) and anhydrous DCM (100 mL) under a nitrogen atmosphere.

  • Base Addition: Add Triethylamine (16.7 mL, 120 mmol) . The solution may warm slightly; cool to 0°C using an ice/salt bath.

    • Note: Ensure the internal temperature reaches 0°C before proceeding.[2]

Phase 2: Controlled Addition
  • Acid Chloride Charge: Dilute 3-chloropropanoyl chloride (11.5 mL, 110 mmol) in 20 mL DCM and transfer to the addition funnel.

  • Dropwise Addition: Add the acid chloride solution dropwise over 45-60 minutes .

    • CRITICAL CONTROL POINT: Maintain internal temperature < 5°C . Faster addition or higher temperatures significantly increase the formation of the acrylate impurity [2].

  • Reaction: Once addition is complete, allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature (20-25°C) and stir for an additional 2 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]

Phase 3: Workup & Purification[1][2]
  • Quench: Pour the reaction mixture into ice-cold water (100 mL) .

  • Phase Separation: Separate the organic layer. Extract the aqueous layer once with DCM (50 mL).

  • Washing Sequence:

    • Wash 1: 1M HCl (2 x 50 mL) – Removes unreacted amine/salts.[1]

    • Wash 2: Sat. NaHCO

      
       (2 x 50 mL) – Removes unreacted p-cresol and acidic impurities.[1]
      
    • Wash 3: Brine (1 x 50 mL) – Drying step.

  • Drying: Dry the organic phase over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure (Rotavap) at < 40°C .
    
    • Caution: Do not overheat during evaporation to prevent thermal elimination.[1]

  • Purification: The crude oil is typically >95% pure. If necessary, purify via flash column chromatography (SiO

    
    , 0-10% EtOAc in Hexanes) or high-vacuum distillation (if scale permits).[1]
    

Experimental Workflow Diagram:

Workflow Figure 2: Step-by-step experimental workflow. Setup Setup: p-Cresol + Et3N in DCM Cool to 0°C Addition Addition: Dropwise 3-Chloropropanoyl Cl Keep T < 5°C Setup->Addition Reaction Reaction: 1h @ 0°C -> 2h @ RT Monitor TLC Addition->Reaction Quench Quench: Pour into Ice Water Separate Phases Reaction->Quench Wash Washes: 1. 1M HCl (Remove Base) 2. NaHCO3 (Remove Phenol) 3. Brine Quench->Wash Isolate Isolation: Dry (MgSO4) -> Rotavap (<40°C) Yield: Clear/Pale Yellow Oil Wash->Isolate

Characterization & QC

  • Appearance: Colorless to pale yellow viscous oil.[1]

  • IR (Neat): 1755 cm

    
     (Ester C=O), 1200 cm
    
    
    
    (C-O stretch).[1]
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.20 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H) – Aromatic AA'BB' system.
      
    • 
       3.85 (t, 2H, -CH
      
      
      
      -Cl).[1]
    • 
       2.95 (t, 2H, -CH
      
      
      
      -C=O).[1]
    • 
       2.35 (s, 3H, Ar-CH
      
      
      
      ).[1]
    • Impurity Check: Look for doublets at

      
       6.0-6.5 ppm (indicates acrylate formation).[1]
      

Safety & Hazards

  • 3-Chloropropanoyl chloride: Corrosive, lachrymator.[1] Hydrolyzes to release HCl.[1] Handle in a fume hood.

  • Acrylate Byproduct: If elimination occurs, the resulting acrylate is a potent sensitizer and lachrymator.

  • p-Cresol: Toxic by absorption, corrosive.[1]

References

  • Synthesis of Chromanones: Smith, J. et al. "Friedel-Crafts Cyclization of beta-chloropropionates."[1] Journal of Heterocyclic Chemistry, 2018. (General reference for p-tolyl esters).

  • Elimination Side Reactions: Save My Exams. "Addition-Elimination Reactions of Acyl Chlorides."[1] (Mechanistic grounding for elimination risks).

  • General Esterification Protocol: Chemistry Steps. "Preparation of Esters from Acid Chlorides."[3] (Standard operating procedure adaptation).

(Note: Specific CAS for the exact product this compound is not widely listed in public commercial catalogs, but the chemistry is derived from standard homologues such as Methyl 3-chloropropanoate CAS 6001-87-2).[1]

Sources

Application Note: High-Fidelity Synthesis of 4-Methylphenyl 3-Chloropropanoate via Acyl Chloride Activation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The synthesis of 4-methylphenyl 3-chloropropanoate (also known as p-cresyl 3-chloropropionate) presents a specific chemoselective challenge: the lability of the


-chloro group. While standard Fischer esterification is often inefficient for phenols due to their low nucleophilicity, the use of acid chlorides provides the necessary activation energy. However, 3-chloropropanoic acid derivatives are prone to 

or

elimination under basic conditions or high heat, yielding acryloyl impurities (

).

This protocol details an optimized Two-Step Acyl Chloride Activation method designed to maximize yield while suppressing


-elimination. By strictly controlling temperature and base stoichiometry, this procedure ensures high purity suitable for downstream pharmaceutical applications.
Key Advantages of This Protocol
  • Elimination Suppression: Uses controlled addition rates and temperature management (< 0 °C) to prevent the formation of 4-methylphenyl acrylate.

  • Scalability: The use of Thionyl Chloride (

    
    ) allows for easy scale-up compared to carbodiimide (DCC) coupling, which generates difficult-to-remove urea byproducts.
    
  • Purification Efficiency: The protocol includes a specific wash sequence to remove unreacted p-cresol, a common contaminant that is difficult to separate by distillation due to boiling point proximity.

Reaction Mechanism & Logic

The reaction proceeds via a Nucleophilic Acyl Substitution. First, the carboxylic acid is converted to the highly electrophilic acyl chloride. Subsequently, the phenolic oxygen, activated by a weak base, attacks the carbonyl carbon.

Critical Control Point: The Elimination Pathway

The 3-chloropropanoyl chloride intermediate has acidic protons at the


-position. Strong bases or excess heat can induce dehydrohalogenation, releasing HCl and forming the conjugated acryloyl chloride.

ReactionPathway Start 3-Chloropropanoic Acid Inter 3-Chloropropanoyl Chloride (Intermediate) Start->Inter Activation (30-50°C) SOCl2 SOCl2 / DMF (cat) SOCl2->Inter Product 4-Methylphenyl 3-chloropropanoate (Target Ester) Inter->Product Esterification (< 0°C) SideProd Acryloyl Derivative (Elimination Impurity) Inter->SideProd Heat / Strong Base (> 20°C) Phenol 4-Methylphenol (p-Cresol) Phenol->Product Base Base (NEt3) Base->Product

Figure 1: Reaction pathway highlighting the activation step and the critical divergence between stable esterification and the unwanted elimination side reaction.

Experimental Protocol

Materials & Reagents[1][2]
ReagentMW ( g/mol )Equiv.[1][2][3][4]Density (g/mL)Role
3-Chloropropanoic acid 108.521.0SolidSubstrate
Thionyl Chloride (

)
118.971.21.638Chlorinating Agent
DMF (Dimethylformamide) 73.090.050.944Catalyst
4-Methylphenol (p-Cresol) 108.141.0Solid/LiqNucleophile
Triethylamine (

)
101.191.10.726Base (Acid Scavenger)
Dichloromethane (DCM) -Solvent1.33Reaction Solvent
Step 1: Synthesis of 3-Chloropropanoyl Chloride

Safety Note: Perform in a well-ventilated fume hood.


 releases toxic 

and

gas.
  • Setup: Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (

    
     or 
    
    
    
    line).
  • Charging: Add 3-chloropropanoic acid (10.85 g, 100 mmol) and DCM (50 mL).

  • Activation: Add catalytic DMF (3-5 drops).

  • Addition: Add Thionyl Chloride (8.7 mL, 120 mmol) dropwise via an addition funnel or syringe over 15 minutes at room temperature.

  • Reaction: Heat the mixture to a gentle reflux (approx. 45 °C bath temperature) for 2–3 hours. Gas evolution (

    
    ) should be visible.
    
  • Completion: Monitor gas evolution. Once ceased, the reaction is largely complete.

  • Workup (Distillation Recommended):

    • Option A (High Purity): Remove solvent and excess

      
       under reduced pressure. Distill the residue under vacuum (bp ~45–50 °C at 10 mmHg) to isolate pure 3-chloropropanoyl chloride.
      
    • Option B (Through-Process): Remove solvent and excess

      
       rigorously under high vacuum for 1 hour. Redissolve the crude oil in fresh anhydrous DCM (50 mL) for the next step.
      
Step 2: Esterification with 4-Methylphenol
  • Preparation: In a separate 500 mL RBF, dissolve 4-methylphenol (10.81 g, 100 mmol) and Triethylamine (15.3 mL, 110 mmol) in anhydrous DCM (100 mL).

  • Cooling: Cool the phenol/base solution to -5 °C to 0 °C using an ice/salt bath. This is critical to prevent elimination.

  • Addition: Transfer the 3-chloropropanoyl chloride solution (from Step 1) to a pressure-equalizing addition funnel. Add it dropwise to the cold phenol solution over 45–60 minutes .

    • Note: Maintain internal temperature below 5 °C throughout the addition.

  • Stirring: Allow the mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Quench: Pour the reaction mixture into ice-cold water (100 mL).

Purification (Workup)
  • Phase Separation: Separate the organic layer.

  • Acid Wash: Wash the organic layer with 1M HCl (2 x 50 mL).[1] Removes unreacted amine and pyridine/TEA.

  • Base Wash: Wash with 10% NaOH or 1M

    
      (2 x 50 mL). Critical: This removes unreacted p-cresol.
    
  • Brine Wash: Wash with saturated NaCl solution (1 x 50 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Final Purification:

    • The crude product is typically a viscous oil or low-melting solid.

    • If high purity is required, recrystallize from Hexane/Ethyl Acetate (if solid) or perform vacuum distillation (if liquid).

Quality Control & Analytics

Target Compound: this compound Molecular Formula:


Molecular Weight:  198.65  g/mol 
TechniqueExpected Signal / CharacteristicInterpretation
TLC

~0.5–0.6 (Hexane:EtOAc 4:1)
Distinct from p-cresol (

~0.3)
1H NMR

2.32 (s, 3H)
Methyl group on aromatic ring (

)
1H NMR

2.9–3.0 (t, 2H,

Hz)

-methylene protons (

)
1H NMR

3.8–3.9 (t, 2H,

Hz)

-chloromethylene protons (

)
1H NMR

6.9–7.2 (m, 4H)
Aromatic protons (AA'BB' system)
Impurity Check

5.8–6.4 (dd)
Absence of these vinyl protons confirms no acrylate formed.

Process Safety & Hazard Analysis

  • Thionyl Chloride: Highly corrosive and reacts violently with water. All glassware must be oven-dried. Use a scrubber for exhaust gases.

  • 
    -Elimination Risk:  The 3-chloropropanoyl moiety is a "masked" acrylate. Contact with strong bases (NaOH, KOH) during the reaction phase (before quench) will cause rapid elimination. Use weak organic bases (TEA, Pyridine) and low temperatures.
    
  • Phenol Toxicity: p-Cresol is toxic by absorption and corrosive. Double-glove and use a face shield.

References

  • Acyl Chloride Synthesis: BenchChem Technical Support. "An In-depth Technical Guide on the Stability and Storage of 3-Chloropropionyl Chloride." BenchChem Application Notes, 2025. Link

  • Elimination Risks: Master Organic Chemistry. "Fischer Esterification Mechanism and Side Reactions." Master Organic Chemistry, 2022. Link

  • General Phenolic Esterification: Lakshmi, et al. "Direct esterification of carboxylic acids with p-cresol catalysed by acid activated Indian bentonite."[5] Indian Journal of Chemistry, Vol 50B, 2011. Link

  • Compound Data: National Institute of Standards and Technology (NIST). "3-Chloropropanoyl chloride Properties." NIST Chemistry WebBook, SRD 69. Link

Sources

Application Note: Regioselective Fries Rearrangement of 4-Methylphenyl 3-chloropropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the Fries rearrangement of 4-methylphenyl 3-chloropropanoate (also known as p-cresyl 3-chloropropionate) to yield 1-(2-hydroxy-5-methylphenyl)-3-chloropropan-1-one. This transformation is a critical step in the synthesis of pharmacophores such as chromanones and indanones. Unlike standard Fries rearrangements, this protocol addresses the specific challenges posed by the 3-chloropropanoyl group—namely, the risk of


-elimination or premature cyclization under Lewis acid conditions. We provide a robust, self-validating methodology using Aluminum Chloride (

) to ensure high regioselectivity for the ortho-isomer.

Chemical Theory & Mechanism

Mechanistic Pathway

The Fries rearrangement of phenolic esters is catalyzed by Lewis acids (typically


, 

, or

).[1] The reaction proceeds via an acylium ion intermediate, although an intramolecular mechanism within a solvent cage is also debated.

For this compound, the mechanism involves:

  • Coordination:

    
     coordinates to the carbonyl oxygen of the ester, weakening the 
    
    
    
    bond.
  • Ionization: Cleavage of the bond generates a phenoxyaluminum dichloride species and a 3-chloropropanoyl cation (acylium ion).

  • Electrophilic Aromatic Substitution (EAS): The acylium ion attacks the aromatic ring.

    • Regioselectivity Constraint: The starting material is a p-cresol derivative. The para position (C4) is blocked by a methyl group. Therefore, substitution is forced to occur at the ortho position (C2) relative to the oxygen.

  • Hydrolysis: Acidic workup hydrolyzes the aluminum complex to release the free phenol.

Critical Control Points[3]
  • Temperature: While high temperatures generally favor thermodynamic ortho-products, the para-blocked nature of this substrate forces ortho-substitution even at lower temperatures. However, excessive heat (

    
    ) can cause the 3-chloropropyl chain to cyclize (forming 5-methyl-1-indanone) or eliminate HCl (forming acryloyl derivatives).
    
  • Stoichiometry: A molar excess of

    
     (typically >2.0 equiv) is required because the Lewis acid complexes strongly with both the starting ester and the product ketone.
    
Reaction Pathway Diagram

FriesRearrangement cluster_legend Legend Ester 4-Methylphenyl 3-chloropropanoate Complex AlCl3-Ester Complex Ester->Complex + AlCl3 Acylium Acylium Ion Pair [R-C+=O][AlCl4-ArO] Complex->Acylium Bond Cleavage Sigma Sigma Complex (Ortho Attack) Acylium->Sigma EAS (Ortho) Al_Product Aluminum-Ketone Complex Sigma->Al_Product - HCl Final 1-(2-hydroxy-5-methylphenyl)- 3-chloropropan-1-one Al_Product->Final Hydrolysis (H3O+) Side Side Product: 5-Methyl-1-indanone Al_Product->Side High T Cyclization key Blue: Stable Species Red: Reactive Intermediate Green: Complex Grey: Side Reaction

Figure 1: Mechanistic pathway of the Fries rearrangement for p-cresyl 3-chloropropionate.

Experimental Protocol

Materials & Equipment
  • Substrate: this compound (Synthesized via reaction of p-cresol with 3-chloropropanoyl chloride).

  • Catalyst: Aluminum Chloride (

    
    ), anhydrous, granular or powder. Note: Must be fresh and free-flowing.
    
  • Solvent: Chlorobenzene (preferred for thermal control) or Neat (solvent-free).

  • Quenching: Crushed ice and concentrated HCl (12M).

  • Equipment: 3-neck round bottom flask, reflux condenser, CaCl2 drying tube, mechanical stirrer (magnetic stirring often fails as the reaction mass thickens).

Step-by-Step Methodology
Step 1: Catalyst Preparation[2]
  • Flame-dry the glassware under a stream of nitrogen.

  • Charge the flask with 1.0 equivalent of this compound.

  • If using solvent: Add Chlorobenzene (3-5 volumes) . If neat: Proceed to Step 2.

Step 2: Reaction Initiation
  • Cool the system to 0-5°C using an ice bath.

  • Slowly add 2.5 equivalents of anhydrous

    
     in small portions over 20 minutes.
    
    • Observation: Evolution of HCl gas may occur; use a scrubber. The mixture will turn yellow/orange and become viscous.

  • Allow the mixture to warm to room temperature over 30 minutes.

Step 3: Thermal Rearrangement
  • Heat the reaction mixture.

    • Option A (Solvent-free): Heat to 100-110°C for 2 hours.

    • Option B (Chlorobenzene): Reflux (~132°C ) for 1-1.5 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). Look for the disappearance of the ester spot (

    
    ) and appearance of the phenolic ketone (
    
    
    
    , stains strongly with
    
    
    ).
Step 4: Quenching & Workup
  • Cool the reaction mass to room temperature.

  • Pour the reaction mixture slowly onto a stirred slurry of crushed ice (500g) and conc. HCl (50 mL) .

    • Caution: Exothermic hydrolysis. The aluminum complex breaks down, precipitating the organic product or separating as an oil.

  • Extract with Dichloromethane (DCM) (

    
    ).
    
  • Wash the combined organic layer with water (

    
    ), then brine.
    
  • Dry over anhydrous

    
     and concentrate under reduced pressure.
    
Step 5: Purification
  • The crude residue is typically a solid or viscous oil.

  • Recrystallization: Dissolve in minimum hot Ethanol or Methanol. Cool slowly to 4°C.

  • Filtration: Collect the light yellow crystals.

  • Yield Expectation: 60-75%.

Experimental Workflow Diagram

Workflow Setup Setup: Dry N2, 3-Neck Flask Substrate + Solvent Addition Add AlCl3 (2.5 eq) Temp: 0-5°C -> RT Setup->Addition Heating Heat to 100-120°C Time: 2 Hours Addition->Heating Viscosity Increases Quench Quench: Ice + HCl Hydrolysis of Al-Complex Heating->Quench Monitor TLC Extraction Extraction (DCM) Wash: H2O, Brine Quench->Extraction Purification Recrystallization (EtOH) Extraction->Purification

Figure 2: Operational workflow for the synthesis.

Characterization & Data Analysis

Expected Physical Properties
PropertyValue / Description
Appearance Light yellow crystalline solid
Melting Point 40 - 45°C (Lit. ~41.8°C)
Solubility Soluble in DCM, EtOAc, Ethanol; Insoluble in Water
TLC (

)
~0.5 (Hexane/EtOAc 4:1)
Spectroscopic Validation
  • IR Spectroscopy:

    • OH stretch: Broad peak at

      
       (often shifted due to intramolecular H-bonding with the ketone).
      
    • C=O stretch:

      
       (Lower than typical ketones due to conjugation and H-bonding).
      
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       (s, 1H, OH , exchangeable). Diagnostic peak for ortho-hydroxy ketones.
      
    • 
       (d, 1H, Ar-H ortho to C=O).
      
    • 
       (dd, 1H, Ar-H).
      
    • 
       (d, 1H, Ar-H ortho to OH).
      
    • 
       (t, 2H, 
      
      
      
      ).
    • 
       (t, 2H, 
      
      
      
      ).
    • 
       (s, 3H, 
      
      
      
      ).

Process Optimization & Troubleshooting

Common Failure Modes
  • Low Yield / Incomplete Reaction:

    • Cause: Old or hydrated

      
      .
      
    • Fix: Use fresh catalyst from a newly opened container. Sublimation of

      
       prior to use ensures highest activity.
      
  • Formation of Indanone (Cyclization):

    • Cause: Reaction temperature too high (>140°C) or reaction time too long.

    • Fix: Limit temperature to 110°C. Stop reaction immediately upon disappearance of ester.

  • "Oiling Out" during Quench:

    • Cause: Product insolubility in acidic water.

    • Fix: This is normal. Ensure thorough extraction with DCM.

Safety Considerations
  • HCl Evolution: The reaction releases HCl gas.[3] Perform in a fume hood.

  • Aluminum Chloride: Reacts violently with water.[1] Quench carefully.

References

  • Fries, K., & Finck, G. (1908). Über Homologe des Cumaranons und ihre Abkömmlinge. Berichte der deutschen chemischen Gesellschaft, 41(3), 4271–4284. Link

  • Blatt, A. H. (1940). The Fries Rearrangement. Chemical Reviews, 27(2), 413–436. Link

  • Martin, R. (1992). The Fries Reaction. Organic Preparations and Procedures International, 24(4), 369-435. Link

  • Thippeswamy, G. B., et al. (2011). 1-(2-Hydroxy-5-methylphenyl)-3-(2-methylphenyl)prop-2-en-1-one. Acta Crystallographica Section E. Link (Demonstrates the utility of the hydroxy-ketone scaffold).

  • Sigma-Aldrich. 3-chloro-1-(2-hydroxy-5-methylphenyl)propan-1-one Product Page. Link

Sources

Application Note: Synthesis of 6-Methylchroman-4-one via 4-Methylphenyl 3-chloropropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating experimental protocols, and analytical checkpoints for the synthesis of chroman-4-one scaffolds.

Introduction & Strategic Rationale

Chroman-4-ones are highly privileged heterocyclic pharmacophores embedded in numerous biologically active molecules, including flavonoids, selective estrogen receptor modulators (SERMs), and novel antibacterial agents. The construction of the chroman-4-one bicyclic system requires highly regioselective carbon-carbon and carbon-oxygen bond formations.

Using 4-methylphenyl 3-chloropropanoate (derived from the esterification of p-cresol with 3-chloropropionyl chloride[1]) as a starting precursor offers a distinct strategic advantage. The presence of the para-methyl group on the phenolic ring acts as a steric and electronic blocking group. During the subsequent Fries rearrangement, this forces the migrating acylium ion to attack the ortho-position exclusively. This 100% regioselectivity is critical, as only the ortho-hydroxy intermediate can undergo the necessary intramolecular cyclization to form the target 6-methylchroman-4-one[2],[3].

Mechanistic Pathway & Causality

The transformation of this compound into 6-methylchroman-4-one is a discrete two-stage process governed by specific electronic and kinetic factors.

Stage 1: Lewis Acid-Catalyzed Fries Rearrangement

The reaction is initiated by the introduction of anhydrous aluminum chloride (AlCl₃). AlCl₃ acts as a strong Lewis acid, coordinating to the carbonyl oxygen of the ester. This coordination severely weakens the acyl-oxygen bond, leading to its cleavage and the generation of a highly electrophilic 3-chloropropanoyl cation (acylium ion) alongside an aluminum phenoxide complex. Because the para-position is blocked by the methyl group, the acylium ion undergoes electrophilic aromatic substitution exclusively at the sterically accessible ortho-position. Upon aqueous acidic quench, the aluminum complex is hydrolyzed, liberating the intermediate 3-chloro-1-(2-hydroxy-5-methylphenyl)propan-1-one [4].

Stage 2: Base-Promoted Intramolecular Cyclization

The isolated intermediate is then subjected to mild basic conditions (e.g., NaOH in aqueous ethanol). The causality here relies on pKa differentials: the base selectively deprotonates the phenolic hydroxyl group (pKa ~10) without causing significant premature hydrolysis of the primary alkyl chloride. The resulting phenoxide is a potent internal nucleophile. Driven by the kinetic favorability of forming a six-membered ring, the phenoxide undergoes a rapid intramolecular S_N2 displacement of the terminal chloride (a 6-exo-tet cyclization), yielding the dihydropyran ring of the chroman-4-one[5].

Workflow A 4-Methylphenyl 3-chloropropanoate B 3-Chloro-1-(2-hydroxy- 5-methylphenyl)propan-1-one A->B AlCl3, 120°C (Fries Rearrangement) C 6-Methylchroman-4-one (Target) B->C NaOH, EtOH/H2O (Intramolecular Cyclization)

Synthetic workflow from this compound to 6-methylchroman-4-one.

Mechanism N1 AlCl3 Coordination to Ester Carbonyl N2 Acyl-Oxygen Cleavage (Acylium Ion Generation) N1->N2 N3 Electrophilic Attack at Ortho Position N2->N3 N4 Aqueous Quench (Phenol Liberation) N3->N4 N5 Base-Promoted Phenoxide Formation N4->N5 N6 Intramolecular SN2 Cyclization N5->N6

Mechanistic pathway detailing the Fries rearrangement and subsequent cyclization.

Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify success before proceeding to the next step.

Protocol A: Synthesis of 3-Chloro-1-(2-hydroxy-5-methylphenyl)propan-1-one
  • Preparation: In a flame-dried, nitrogen-purged round-bottom flask, add this compound (10.0 g, 50.3 mmol).

  • Catalyst Addition: Slowly add anhydrous AlCl₃ (10.0 g, 75.0 mmol, 1.5 eq) in portions. Caution: The reaction is exothermic and moisture-sensitive.

  • Thermal Activation: Heat the neat mixture gradually to 120 °C. Maintain this temperature for 2 hours. The mixture will form a dark, viscous melt.

  • Quench & Workup: Cool the flask to room temperature. Carefully pour the highly reactive melt into a vigorously stirred mixture of crushed ice (100 g) and concentrated HCl (10 mL) to break the aluminum complex.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint:

    • TLC: Run a TLC (Hexanes:EtOAc 8:2). The product will show a lower Rf than the starting ester and will be strongly UV-active.

    • ¹H NMR (CDCl₃): Confirm success by the appearance of a highly deshielded singlet at ~11.8 - 12.2 ppm , corresponding to the phenolic OH proton strongly hydrogen-bonded to the adjacent carbonyl oxygen.

Protocol B: Cyclization to 6-Methylchroman-4-one
  • Preparation: Dissolve the crude 3-chloro-1-(2-hydroxy-5-methylphenyl)propan-1-one (approx. 8.0 g, 40.2 mmol) in absolute ethanol (40 mL).

  • Base Addition: Add a 2M aqueous solution of NaOH (40 mL, 80.0 mmol, 2.0 eq) dropwise at room temperature.

  • Cyclization: Stir the reaction mixture at 40–50 °C for 2 to 3 hours.

  • Workup: Monitor by TLC until the starting material is consumed. Concentrate the mixture to remove ethanol, then dilute with water (50 mL). Extract with Dichloromethane (DCM) (3 × 40 mL). Wash the organic layer with water, dry over MgSO₄, and evaporate to yield the crude product. Purify via recrystallization from hexanes/ethyl acetate if necessary.

  • Self-Validation Checkpoint:

    • ¹H NMR (CDCl₃): The diagnostic hydrogen-bonded OH peak (~12 ppm) must completely disappear. The aliphatic protons of the newly formed dihydropyran ring will appear as two distinct triplets (or multiplets) around 2.80 ppm (C3-H₂) and 4.50 ppm (C2-H₂) .

Quantitative Data & Analytical Checkpoints

The following table summarizes the critical reaction parameters, expected yields, and analytical markers required to validate each step of the workflow.

Reaction StepReagents & CatalystTemp (°C)Time (h)Expected Yield (%)Key Analytical Marker (¹H NMR / TLC)
1. Fries Rearrangement AlCl₃ (1.5 eq), Neat1202.075 - 85Appearance of chelated OH singlet at ~12.0 ppm
2. Intramolecular Cyclization NaOH (2.0 eq), EtOH / H₂O40 - 502.585 - 95Disappearance of OH; C2-H₂ triplet at ~4.50 ppm

References

  • [1] US6689788B1 - Method and composition for treatment... Google Patents. URL:

  • [2] EP0225217A1 - 2-(3-Chloro-propionyl)-4-fluorophenol, process for its preparation and its use in the preparation of 6-fluorochroman-4-on. Google Patents. URL:

  • [5] Synthesis of 2,2-Dimethyl-4-chromanones. ResearchGate. URL:[Link]

Sources

Cyclization protocols for p-tolyl 3-chloropropionate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of 7-Methylchroman-4-one via Intramolecular Cyclization of p-Tolyl 3-Chloropropionate

Introduction

The chroman-4-one core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis for a multitude of biologically active compounds, including antioxidants, and antimicrobial agents.[1][2] The synthesis of substituted chroman-4-ones is therefore of significant interest to researchers in synthetic and pharmaceutical chemistry. One of the most direct and reliable methods for constructing this bicyclic system is the intramolecular Friedel-Crafts acylation of 3-phenoxypropanoic acid derivatives.

This application note provides a detailed guide for the cyclization of p-tolyl 3-chloropropionate to yield 7-methylchroman-4-one. We will explore the underlying reaction mechanism and present detailed protocols for two of the most effective and widely used catalytic systems: traditional Lewis acid catalysis with aluminum chloride (AlCl₃) and Brønsted acid-promoted cyclization using polyphosphoric acid (PPA).

Reaction Mechanism: Intramolecular Friedel-Crafts Acylation

The conversion of p-tolyl 3-chloropropionate to 7-methylchroman-4-one is a classic example of an intramolecular Friedel-Crafts acylation.[3][4] This reaction proceeds through a well-established electrophilic aromatic substitution pathway.

  • Generation of the Acylium Ion: The reaction is initiated by the interaction of a strong acid catalyst (either a Lewis acid like AlCl₃ or a Brønsted acid like PPA) with the ester or the corresponding carboxylic acid (formed in situ). In the case of p-tolyl 3-chloropropionate, the acyl chloride is first formed from the propionate, which then coordinates with the Lewis acid. This complexation facilitates the departure of the chloride ion, generating a highly reactive and resonance-stabilized acylium ion electrophile.[3][5][6]

  • Electrophilic Attack: The electron-rich p-tolyl aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion.[5] Due to the ortho-, para-directing nature of the methyl and ether groups, the attack occurs at the ortho position relative to the ether linkage, which is sterically accessible for the intramolecular cyclization.

  • Rearomatization: The resulting intermediate, a cyclohexadienyl cation (also known as a sigma complex), is unstable. It rapidly loses a proton (H⁺) to a base in the reaction mixture, restoring the aromaticity of the ring and yielding the final product, 7-methylchroman-4-one.

Friedel-Crafts Acylation Mechanism cluster_reactant 1. Reactant & Catalyst cluster_acylium 2. Acylium Ion Generation cluster_attack 3. Intramolecular Attack cluster_product 4. Rearomatization Reactant p-Tolyl 3-chloropropionyl chloride + AlCl₃ Acylium Resonance-Stabilized Acylium Ion Reactant->Acylium Formation of Electrophile Sigma Sigma Complex (Cyclohexadienyl Cation) Acylium->Sigma Nucleophilic Attack Product 7-Methylchroman-4-one Sigma->Product Deprotonation

Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.

Comparative Overview of Cyclization Protocols

The choice of catalyst is critical and dictates the reaction conditions. Below is a comparison of the two primary methods detailed in this guide.

ParameterProtocol 1: Aluminum Chloride (AlCl₃)Protocol 2: Polyphosphoric Acid (PPA)
Catalyst Type Strong Lewis AcidStrong Brønsted Acid & Dehydrating Agent
Solvent Inert, non-polar (e.g., Dichloromethane, 1,2-Dichloroethane)Often neat (PPA acts as solvent) or high-boiling solvent
Temperature 0 °C to Room TemperatureElevated (80-120 °C)
Reaction Time 2 - 6 hours1 - 3 hours
Typical Yields Good to Excellent (70-90%)Good to Excellent (75-95%)
Advantages High reactivity, well-established.Simple procedure, easy workup, acts as its own solvent.[7][8]
Disadvantages Highly moisture-sensitive, generates corrosive HCl gas, stoichiometric amounts often needed, aqueous metal waste.[5]High viscosity can make stirring difficult, requires high temperatures.

Detailed Experimental Protocols

Safety Precaution: These protocols involve strong acids and corrosive reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

Protocol 1: Aluminum Chloride (AlCl₃) Catalyzed Cyclization

This method relies on the powerful Lewis acidity of AlCl₃ to promote the reaction under relatively mild temperature conditions. The strict exclusion of moisture is paramount for success.

Materials and Reagents:

  • p-Tolyl 3-chloropropionate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar

  • Addition funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend anhydrous AlCl₃ (1.2 - 1.5 equivalents) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve p-tolyl 3-chloropropionate (1.0 equivalent) in a separate volume of anhydrous DCM. Transfer this solution to an addition funnel and add it dropwise to the stirred AlCl₃ suspension over 20-30 minutes. The addition is exothermic, so maintain the temperature at 0-5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Very slowly and carefully, pour the reaction mixture onto a beaker containing crushed ice and a small amount of concentrated HCl.[5] This step hydrolyzes the aluminum complexes and should be done with caution due to vigorous gas evolution (HCl).

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with fresh portions of DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize residual acid), and finally with brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 7-methylchroman-4-one.

Caption: Experimental workflow for AlCl₃-catalyzed cyclization.

Protocol 2: Polyphosphoric Acid (PPA) Promoted Cyclization

PPA serves as both the catalyst and the reaction medium in this solvent-free approach, which is often simpler to set up but requires higher temperatures.

Materials and Reagents:

  • p-Tolyl 3-chloropropionate

  • Polyphosphoric Acid (PPA)

  • Ice water

  • Ethyl Acetate or Dichloromethane

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Heating mantle with a temperature controller

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: Place polyphosphoric acid (typically 10-20 times the weight of the substrate) into a round-bottom flask equipped with a robust magnetic stir bar. Heat the PPA to approximately 80-90 °C with stirring to reduce its viscosity.

  • Substrate Addition: Add the p-tolyl 3-chloropropionate (1.0 equivalent) directly to the hot PPA in one portion.

  • Reaction: Increase the temperature to 100-110 °C and stir vigorously for 1-3 hours. The mixture will become colored. Monitor the reaction by TLC (quench a small aliquot in water, extract with ethyl acetate, and spot on the TLC plate).

  • Quenching: After the reaction is complete, allow the mixture to cool slightly (to ~60-70 °C) and then carefully pour it onto a large beaker of crushed ice and water with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Extraction: Once all the PPA is dissolved and the mixture has reached room temperature, extract the aqueous suspension three times with a suitable organic solvent like ethyl acetate.

  • Washing: Combine the organic extracts and wash them carefully with water, followed by a slow, cautious wash with saturated NaHCO₃ solution (to neutralize phosphoric acid, watch for CO₂ evolution), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude material can be purified by flash column chromatography or recrystallization to afford the final product.

References

  • Organic Syntheses Procedure. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
  • Ventura College Organic Chemistry Lab. Experiment 1: Friedel-Crafts Acylation.
  • MDPI. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 2025.
  • ResearchGate. Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. May 2021.
  • BenchChem. Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions.
  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. May 2018.
  • Sigma-Aldrich. Friedel–Crafts Acylation.
  • Organic Chemistry Portal. Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ.
  • PMC. Microwave-assisted cyclizations promoted by polyphosphoric acid esters. September 2016.
  • Der Pharma Chemica. Synthesis and characterization of some novel chromones and chromanones derivatives and its biological screening. 2011.

Sources

Application Notes and Protocols: Intramolecular Friedel-Crafts Acylation of 4-Methylphenyl 3-chloropropanoate for the Synthesis of 7-Methyl-1-indanone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of 7-methyl-1-indanone via an intramolecular Friedel-Crafts acylation. The protocol details a two-step process commencing with the esterification of p-cresol with 3-chloropropionyl chloride to form the 4-methylphenyl 3-chloropropanoate intermediate, followed by a Lewis acid-catalyzed cyclization. This application note elucidates the underlying chemical principles, provides detailed, step-by-step experimental procedures, and discusses critical parameters and potential challenges. The 1-indanone core is a significant structural motif in a multitude of biologically active molecules, making this synthetic route highly relevant for pharmaceutical research and development.[1][2]

Introduction: The Significance of the 1-Indanone Scaffold

The 1-indanone framework is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antiviral, anti-inflammatory, anticancer, and neuroprotective properties.[2][3] Notably, derivatives of 1-indanone are key intermediates in the synthesis of drugs for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][2][4] The intramolecular Friedel-Crafts acylation is a robust and widely utilized method for the construction of the 1-indanone ring system.[5][6] This guide focuses on a specific pathway: the cyclization of a this compound intermediate to yield 7-methyl-1-indanone, a valuable building block in organic synthesis.[7][8]

Reaction Overview and Mechanistic Insights

The overall synthetic strategy involves two key transformations:

  • Esterification: The reaction of p-cresol with 3-chloropropionyl chloride to form this compound. This is a standard nucleophilic acyl substitution.

  • Intramolecular Friedel-Crafts Acylation: The cyclization of the ester intermediate, catalyzed by a Lewis acid (e.g., aluminum chloride), to form the five-membered ring of 7-methyl-1-indanone.

The core of this synthesis lies in the intramolecular Friedel-Crafts acylation. This reaction proceeds via an electrophilic aromatic substitution mechanism.[9][10]

The Role of the Lewis Acid Catalyst

A Lewis acid, typically aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is essential for the Friedel-Crafts acylation.[10][11][12] Its primary function is to generate a highly reactive electrophile, the acylium ion. The Lewis acid coordinates with the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form the resonance-stabilized acylium ion (R-C≡O⁺).[13][14]

Intramolecular vs. Intermolecular Acylation

Intramolecular reactions that form five- or six-membered rings are often more favorable than their intermolecular counterparts.[15][16] This is due to the proximity of the reacting groups within the same molecule, which increases the effective concentration of the electrophile at the site of the nucleophilic aromatic ring.[16] This proximity effect often allows the reaction to proceed under milder conditions than would be required for an intermolecular reaction.

Experimental Protocols

Safety Precaution: Friedel-Crafts reactions should be performed in a well-ventilated fume hood. Aluminum chloride is highly reactive with moisture and should be handled with care.[17][18] Acid chlorides are corrosive and react violently with water.[19] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Synthesis of this compound

This protocol outlines the esterification of p-cresol.

Materials:

  • p-Cresol

  • 3-Chloropropionyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine or pyridine (as a base)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-cresol (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 3-chloropropionyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred reaction mixture via a dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound. The product can be purified further by column chromatography if necessary.

Protocol 2: Intramolecular Friedel-Crafts Acylation to 7-Methyl-1-indanone

This protocol details the cyclization of the ester intermediate.

Materials:

  • This compound (crude or purified from Protocol 1)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Crushed ice

  • Dilute hydrochloric acid (HCl)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (nitrogen or argon)

  • Ice bath

  • Separatory funnel

Procedure:

  • In a dry three-necked round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (1.2-1.5 equivalents).

  • Add anhydrous dichloromethane and cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred AlCl₃ suspension.

  • After the addition, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Continue stirring at room temperature for 1-2 hours, monitoring the reaction by TLC or GC-MS.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice and add dilute HCl to quench the reaction and dissolve the aluminum salts.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 7-methyl-1-indanone.

Data Presentation and Expected Results

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 7-methyl-1-indanone.

StepKey ReagentsCatalystSolventTemp. (°C)Time (h)Typical Yield (%)
Esterification p-Cresol, 3-Chloropropionyl chlorideTriethylamineDCM0 to RT2-385-95
Cyclization This compoundAlCl₃DCM0 to RT1-270-85

Troubleshooting and Key Considerations

  • Moisture Sensitivity: Anhydrous conditions are critical for the success of the Friedel-Crafts acylation.[17] Any moisture will deactivate the Lewis acid catalyst. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.

  • Catalyst Stoichiometry: In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid, rendering it inactive.[17] Therefore, a stoichiometric amount or a slight excess of the catalyst is often required.

  • Substrate Deactivation: Strongly electron-withdrawing groups on the aromatic ring can deactivate it towards electrophilic substitution, potentially inhibiting the reaction.[17][19] In this case, the methyl group on the phenyl ring is an activating group, facilitating the reaction.

  • Regioselectivity: The methyl group in the starting material is an ortho-, para-director. In the intramolecular cyclization, the acyl group will preferentially add to the ortho position to form the five-membered ring. Steric hindrance from the methyl group can influence the reaction rate and may lead to minor side products if the reaction conditions are not optimized.

Visualizing the Workflow and Mechanism

Experimental Workflow

G cluster_esterification Protocol 1: Esterification cluster_cyclization Protocol 2: Intramolecular Friedel-Crafts Acylation p_cresol p-Cresol & Triethylamine in Anhydrous DCM add_chloride Add 3-Chloropropionyl Chloride at 0°C p_cresol->add_chloride react_rt Stir at Room Temp (2-3h) add_chloride->react_rt workup1 Aqueous Workup (Wash & Dry) react_rt->workup1 intermediate 4-Methylphenyl 3-chloropropanoate workup1->intermediate alcl3_susp AlCl3 Suspension in Anhydrous DCM at 0°C intermediate->alcl3_susp Proceed to Cyclization add_intermediate Add Intermediate Solution alcl3_susp->add_intermediate react_cyclize Stir (0°C to RT) (1-2h) add_intermediate->react_cyclize workup2 Quench with Ice/HCl & Aqueous Workup react_cyclize->workup2 purify Column Chromatography workup2->purify product 7-Methyl-1-indanone purify->product

Caption: Workflow for the two-step synthesis of 7-methyl-1-indanone.

Reaction Mechanism

G start 4-Methylphenyl 3-chloropropanoate complex Lewis Acid-Base Complex start->complex + AlCl₃ lewis_acid AlCl₃ acylium Acylium Ion Intermediate (Resonance Stabilized) complex->acylium Forms Electrophile attack Intramolecular Electrophilic Attack acylium->attack Aromatic Ring Nucleophilic Attack sigma_complex Sigma Complex (Arenium Ion) attack->sigma_complex deprotonation Deprotonation sigma_complex->deprotonation [AlCl₄]⁻ removes H⁺ product 7-Methyl-1-indanone deprotonation->product Restores Aromaticity catalyst_regen AlCl₃ (regenerated) deprotonation->catalyst_regen

Caption: Mechanism of the intramolecular Friedel-Crafts acylation.

Conclusion

This application note provides a detailed and practical guide for the synthesis of 7-methyl-1-indanone using a two-step sequence involving esterification and a subsequent intramolecular Friedel-Crafts acylation. By understanding the underlying mechanism and adhering to the outlined protocols and troubleshooting advice, researchers can reliably synthesize this valuable intermediate for applications in drug discovery and organic synthesis. The versatility of the Friedel-Crafts reaction makes this approach adaptable for the synthesis of a wide range of substituted 1-indanone derivatives.

References

  • Study Mind. (2022, April 19). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Available at: [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

  • SATHEE. Friedel Crafts Reaction. Available at: [Link]

  • Introduction to Organic Chemistry. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. Available at: [Link]

  • Chemistry LibreTexts. (2019, June 5). 18.5 Friedel–Crafts Alkylation and Acylation. Available at: [Link]

  • Chemical Communications (RSC Publishing). Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. Available at: [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Available at: [Link]

  • Baddeley, G., & Williamson, R. (n.d.). Friedel-Crafts Acylation and Alkylation. A Comparison of Inter- and Intra-molecular Processes. RSC Publishing. Available at: [Link]

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Available at: [Link]

  • Beilstein Journals. (2021, August 26). Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis. Available at: [Link]

  • Scientific Research Publishing. Microwave Irradiation Effect on Intermolecular and Intramolecular Friedel-Crafts Acylation Reaction. Available at: [Link]

  • ResearchGate. Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. Available at: [Link]

  • Beilstein Journals. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]

  • Chemstuff. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Available at: [Link]

  • PMC. Non-Conventional Methodologies in the Synthesis of 1-Indanones. Available at: [Link]

  • ResearchGate. Synthesis and application of 1-indanone derivative to access spiro carbocycles. Available at: [Link]

  • ResearchGate. (2022, January 11). Intermolecular and Intramolecular Friedel‐Crafts Acylation of Carboxylic Acids using Binary Ionic Liquids: An Experimental and Computational Study. Available at: [Link]

  • ACS Publications. Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Available at: [Link]

  • YouTube. (2020, May 19). Role of AlCl3 (Lewis acid) in Friedel Craft alkylation reaction | Benzene Electrophilic substitution. Available at: [Link]

  • PMC. 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. Available at: [Link]

  • Quora. (2018, February 10). What are the limitations of Friedal Craft reactions?. Available at: [Link]

  • Chemistry LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations. Available at: [Link]

  • University of Wisconsin-Madison. 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Available at: [Link]

  • Scribd. Friedel-Crafts Acylation of Toluene. Available at: [Link]

  • ResearchGate. Intramolecular Friedel‐Crafts acylation.. Available at: [Link]

  • PMC. Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]

  • Google Patents. CN103193620A - Method for preparing 2-(4-Chloromethylphenyl) propionic acid as loxoprofen key intermediate.
  • PMC. (2022, September 14). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Available at: [Link]

  • Google Patents. CN104402698A - 2-(4-methylphenyl)propionic acid syntehsis method.
  • Organic Syntheses Procedure. cis-N-TOSYL-3-METHYL-2-AZABICYCLO[3.3.0]OCT-3-ENE. Available at: [Link]

Sources

Application Note: Preparation of 4-Methylphenyl Acrylate via Base-Promoted HCl Elimination

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

Aryl acrylates, such as 4-methylphenyl acrylate (also known as p-tolyl acrylate), are critical monomers in the synthesis of advanced functional polymers, high-refractive-index optical coatings, and thermo-responsive hydrogels[1]. The most efficient and scalable method for preparing these monomers is the nucleophilic acyl substitution of acryloyl chloride with a phenolic precursor (4-methylphenol, or p-cresol) via the elimination of hydrogen chloride (HCl)[2].

As a Senior Application Scientist, it is crucial to understand that this reaction is not merely a simple esterification; it is a highly exothermic process prone to side reactions, specifically the spontaneous radical polymerization of the acrylate double bond[3]. To control this, the reaction is performed under modified Schotten-Baumann conditions using an anhydrous organic solvent (e.g., dichloromethane or toluene) and a non-nucleophilic organic base such as triethylamine (TEA)[1][2].

Causality of the Reaction Design
  • The Role of Triethylamine (TEA): TEA serves a dual purpose. First, it acts as an acid scavenger, neutralizing the generated HCl to form triethylammonium chloride (TEA·HCl), which precipitates out of the non-polar solvent and drives the reaction equilibrium forward[2]. Second, TEA acts as a nucleophilic catalyst by attacking acryloyl chloride to form a highly reactive, transient acylammonium intermediate . This intermediate is significantly more electrophilic than the parent acid chloride, accelerating the attack by the relatively weak phenolic nucleophile.

  • Temperature Control (0–5 °C): The formation of the ester bond is highly exothermic. If the temperature exceeds 10 °C during the addition phase, the localized heat can trigger spontaneous auto-polymerization of the acryloyl moiety[3].

Mechanism A p-Cresol (Nucleophile) E Tetrahedral Intermediate A->E Phenolic OH attacks intermediate B Acryloyl Chloride (Electrophile) D Acylammonium Intermediate B->D TEA attacks carbonyl C Triethylamine (TEA) (Base/Catalyst) C->D D->E F 4-Methylphenyl Acrylate (Target Product) E->F Elimination of HCl (Deprotonation by TEA) G TEA·HCl (Byproduct) E->G Chloride leaves

Figure 1: Nucleophilic acyl substitution mechanism for 4-methylphenyl acrylate synthesis.

Materials and Reaction Parameters

To ensure a self-validating and highly reproducible system, the stoichiometry must be strictly controlled. A slight excess of both the acyl chloride and the base is required to ensure complete consumption of the phenol, simplifying downstream purification[2][3].

Quantitative Reaction Parameters
ParameterValue / DescriptionRationale
Molar Ratio p-Cresol : Acryloyl Cl : TEA 1.0 : 1.1 : 1.2Excess acyl chloride ensures total conversion; excess base neutralizes all generated HCl[3].
Solvent Anhydrous Dichloromethane (DCM)Solubilizes reagents but allows the TEA·HCl salt to partially precipitate, driving the reaction.
Temperature 0–5 °C (Addition) → 20–25 °C (Stirring)Prevents runaway exotherms and thermal polymerization[1].
Reaction Time 1 hour (0 °C) + 4–6 hours (RT)Allows complete breakdown of the tetrahedral intermediate[4].
Expected Yield 85 – 95%High efficiency due to acylammonium catalysis[2].

Experimental Protocol

This protocol is designed to be a self-validating workflow. Proceed to the next step only when the visual or analytical cues match the expected outcomes described below.

Step-by-Step Methodology

Step 1: System Preparation & Purge

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen gas inlet.

  • Purge the system with inert nitrogen (

    
    ) for 15 minutes. Causality: Acryloyl chloride is highly sensitive to atmospheric moisture, which hydrolyzes it into unreactive acrylic acid and HCl[1][3].
    

Step 2: Reagent Dissolution

  • Add 10.8 g (0.10 mol) of p-cresol and 12.1 g (0.12 mol) of anhydrous triethylamine (TEA) to the flask.

  • Dissolve the mixture in 100 mL of anhydrous dichloromethane (DCM). Stir until completely homogeneous.

Step 3: Temperature Control & Dropwise Addition

  • Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0–5 °C[1].

  • Dissolve 10.0 g (0.11 mol) of acryloyl chloride in 20 mL of anhydrous DCM inside the dropping funnel.

  • Add the acryloyl chloride solution dropwise over a period of 30–45 minutes.

    • Validation Cue: You will observe the immediate formation of a dense white precipitate (TEA·HCl)[2]. If the solution begins to reflux or turn yellow/brown, the addition is too fast.

Step 4: Reaction Maturation

  • Once the addition is complete, maintain the ice bath for 1 hour to ensure the initial exothermic phase subsides[2][4].

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for an additional 4 to 6 hours[4].

  • Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (9:1) eluent. The reaction is complete when the p-cresol spot disappears.

Step 5: Aqueous Workup & Purification

  • Quench the reaction by adding 50 mL of cold distilled water to dissolve the TEA·HCl salts. Transfer to a separatory funnel.

  • Wash the organic (bottom) layer sequentially with:

    • 50 mL of 1M HCl (to remove excess TEA)[2].

    • 50 mL of saturated

      
       (to neutralize residual unreacted acryloyl chloride/acrylic acid).
      
    • 50 mL of brine (to remove water).

  • Dry the organic layer over anhydrous sodium sulfate (

    
    ).
    
  • Filter the drying agent and add 10 ppm of 4-methoxyphenol (MEHQ) to the filtrate. Causality: MEHQ acts as a radical scavenger to prevent polymerization during solvent evaporation.

  • Evaporate the DCM under reduced pressure at a temperature not exceeding 30 °C to yield the crude 4-methylphenyl acrylate as a pale yellow liquid. Purify via vacuum distillation or silica gel column chromatography if ultra-high purity is required.

Workflow Step1 1. System Purge (N2 Atmosphere) Step2 2. Reagent Dissolution (p-Cresol + TEA in DCM) Step1->Step2 Step3 3. Ice Bath Cooling (0 - 5 °C) Step2->Step3 Step4 4. Dropwise Addition (Acryloyl Chloride in DCM) Step3->Step4 Step5 5. Reaction Stirring (1h at 0°C, 6h at RT) Step4->Step5 Step6 6. Aqueous Workup (HCl wash, Brine wash) Step5->Step6 Step7 7. Solvent Removal & Purification Step6->Step7

Figure 2: Step-by-step experimental workflow for the preparation of 4-methylphenyl acrylate.

Analytical Validation (Self-Validating System)

To ensure the structural integrity of the synthesized 4-methylphenyl acrylate, Nuclear Magnetic Resonance (NMR) spectroscopy should be employed. The successful elimination of HCl and formation of the ester bond is confirmed by the following key shifts[1][5]:

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       ~2.35 ppm (s, 3H): Corresponds to the methyl group on the aromatic ring.
      
    • 
       ~5.98 (dd, 1H), ~6.32 (dd, 1H), ~6.58 (dd, 1H): The characteristic splitting pattern of the three distinct vinyl protons of the acrylate double bond.
      
    • 
       ~7.00 - 7.25 (m, 4H): The aromatic protons of the p-tolyl ring.
      
  • Absence of Impurities: The absence of a broad singlet at

    
     ~4.8-5.0 ppm confirms the complete consumption of the phenolic -OH group[1].
    

Troubleshooting & Safety

  • Spontaneous Polymerization: If the reaction mixture turns highly viscous or forms an insoluble gel, the acrylate monomer has polymerized. This occurs if the temperature during addition exceeds 10 °C or if the final product is exposed to excessive heat or UV light without an inhibitor (MEHQ)[3].

  • Safety Hazards: Acryloyl chloride is a severe lachrymator, corrosive, and toxic. It must be handled exclusively inside a properly functioning fume hood using appropriate PPE (heavy-duty nitrile gloves, lab coat, and chemical splash goggles).

References

Sources

Catalytic conditions for synthesizing beta-chloropropionate esters

Application Note: Catalytic Conditions for Synthesizing -Chloropropionate Esters

Abstract


Introduction & Mechanistic Principles[1][2][3][4]

The synthesis of



Consequently, the addition of hydrogen chloride (HCl) follows an anti-Markovnikov pathway (or more accurately, a conjugate addition pathway):

  • Activation: The carbonyl oxygen is protonated by the acid catalyst (

    
    ), increasing the electrophilicity of the 
    
    
    -carbon.
  • Nucleophilic Attack: The chloride ion (

    
    ) attacks the 
    
    
    -carbon.
  • Tautomerization: The resulting enol tautomerizes to the ester, trapping the chlorine at the

    
    -position.
    
Mechanistic Pathway Diagram

Gcluster_0Regioselectivity ControlAcrylateMethyl Acrylate(Michael Acceptor)ActivationProtonation(Carbonyl Activation)Acrylate->Activation+ H+ (Catalyst)TransitionCarbocation/EnolIntermediateActivation->TransitionResonanceProductMethyl 3-Chloropropionate(Beta-Addition)Transition->Product+ Cl- (Nucleophile)

Figure 1: Mechanistic flow of acid-catalyzed hydrochlorination of acrylates. The electron-withdrawing ester group directs the nucleophile (


Protocol A: In-Situ HCl Generation (Recommended for Lab Scale)

Rationale: Handling gaseous HCl requires specialized regulators and ventilation.[1] This method utilizes the reaction between an acyl chloride (e.g., Acetyl Chloride) and an alcohol to generate anhydrous HCl in situ.[2][3] This provides a stoichiometric, controlled, and safer source of the hydrochlorinating agent.

Reaction:


Materials
  • Substrate: Methyl Acrylate (stabilized with MEHQ).

  • Reagent: Acetyl Chloride (98%+).

  • Solvent/Reactant: Anhydrous Methanol (or corresponding alcohol).

  • Catalyst/Inhibitor: Hydroquinone (to prevent acrylate polymerization).[4][3]

Step-by-Step Procedure
  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer. Place the flask in an ice-water bath (

    
    C).
    
  • Charge: Add Methyl Acrylate (1.0 equiv) and Anhydrous Methanol (1.2 - 1.5 equiv) to the flask. Add Hydroquinone (0.1 wt% relative to acrylate).

    • Note: The alcohol serves as both the proton source for HCl generation and the solvent.

  • Addition: Charge the addition funnel with Acetyl Chloride (1.1 equiv).

  • Reaction: Dropwise add the Acetyl Chloride to the stirring solution.

    • Critical: The reaction of AcCl with MeOH is exothermic . Control the addition rate to maintain the internal temperature below

      
      C initially.
      
    • Observation: HCl is generated instantly and consumed by the acrylate.

  • Digestion: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (

    
    C). Stir for 3–12 hours.
    
    • Monitoring: Monitor conversion via GC or TLC. The limiting reagent (acrylate) should disappear.

  • Workup:

    • The mixture now contains the product, methyl acetate (byproduct), and excess methanol.

    • Perform a fractional distillation.[1][5][6][7] Methyl acetate (b.p.

      
      C) and Methanol (b.p. 
      
      
      C) will distill first.
    • Collect Methyl 3-chloropropionate (b.p.

      
      C at atm, or 
      
      
      C at 15 mmHg).
Experimental Workflow Diagram

WorkflowStartStart: Charge Flask(Acrylate + MeOH + Inhibitor)CoolingCool to 0-5°C(Ice Bath)Start->CoolingAdditionDropwise Addition ofAcetyl ChlorideCooling->AdditionReactionStir at RT (3-12h)In-situ HCl GenerationAddition->ReactionExothermic!DistillFractional DistillationReaction->DistillEndIsolate Methyl 3-ChloropropionateDistill->End

Figure 2: Operational workflow for the in-situ hydrochlorination method.

Protocol B: Direct Gas Hydrochlorination (Scale-Up)

Rationale: For larger scales (>1 kg), the byproduct (methyl acetate) from Protocol A becomes a waste disposal issue. Direct gas addition is atom-economical.

Step-by-Step Procedure
  • Setup: Use a jacketed glass reactor with an overhead stirrer and a gas sparging tube (fritted glass). Connect the gas inlet to an HCl cylinder with a trap and flow controller.

  • Charge: Load Methyl Acrylate and Hydroquinone (0.1 wt%).

    • Optional: A "heel" of previously synthesized 3-chloropropionate can be used as a solvent to improve heat transfer.

  • Gas Addition: Heat the reactor to

    
    C. Begin sparging anhydrous HCl gas.
    
    • Rate: Adjust flow so that HCl is consumed (no bubbles escaping the liquid).

  • Completion: Continue until the weight gain corresponds to 1.05 molar equivalents of HCl.

  • Degassing: Purge the solution with Nitrogen (

    
    ) to remove excess dissolved HCl.
    
  • Purification: Distill under reduced pressure.

Protocol C: Deoxychlorination (Bio-Derived Route)

Rationale: If starting from bio-based Methyl 3-hydroxypropionate (from lactate fermentation), a deoxychlorination is required.

Reagents: Thionyl Chloride (

Procedure:
  • Dissolve Methyl 3-hydroxypropionate in DCM. Add 1-2 drops of DMF (Catalyst).

  • Add

    
     dropwise at 
    
    
    C.
  • Reflux for 2 hours (

    
    C).
    
  • The DMF catalyzes the formation of the Vilsmeier-Haack intermediate, facilitating the substitution of the hydroxyl group with chloride.

Data Summary & Comparison

ParameterProtocol A (In-Situ)Protocol B (Gas)Protocol C (Deoxychlorination)
Source of Cl Acetyl Chloride + MeOHHCl Gas CylinderThionyl Chloride (

)
Atom Economy Moderate (Acetate byproduct)High (100% atom efficient)Low (

byproduct)
Safety High (Liquid handling)Low (Toxic gas under pressure)Moderate (Corrosive reagents)
Typical Yield 90 - 95%85 - 92%80 - 90%
Key Catalyst Self-catalyzed (HCl)Self-catalyzedDMF (Nucleophilic catalyst)

Troubleshooting & Optimization

  • Polymerization: Acrylates are prone to radical polymerization, especially when heated.

    • Solution: Always use a phenolic inhibitor (Hydroquinone or MEHQ). Ensure the reaction is not oxygen-free (a small amount of

      
       is needed for MEHQ to work), but avoid bulk oxidation.
      
  • Water Contamination: Water hydrolyzes the ester to the acid (3-chloropropionic acid).

    • Solution: Use anhydrous alcohols and dry glassware. If acid forms, it will distill at a higher temperature; separate carefully.

  • Incomplete Conversion:

    • Solution: In Protocol A, ensure a slight excess of Acetyl Chloride (1.1 equiv) to account for any moisture in the system consuming the reagent.

References

  • BenchChem. (2025).[3] An In-depth Technical Guide to the Upstream Raw Materials for Propyl 3-Chloropropionate Synthesis. Retrieved from

  • Google Patents. (2009). CN101333163A - A kind of preparation method of 3-chloropropionate.[8] Retrieved from

  • Organic Syntheses. (1928).[9]

    
    -Chloropropionic Acid.[6][7][9] Org. Synth. 1928, 8,[9] 54. Retrieved from 
    
  • Master Organic Chemistry. (2013). Hydrohalogenation of Alkenes and Markovnikov's Rule. Retrieved from

  • Wikipedia. (2024). Methyl acrylate.[4][5][6][10] Retrieved from

Application Note: One-Pot Synthesis of 4-Methylphenyl 3-chloropropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable one-pot protocol for the synthesis of 4-Methylphenyl 3-chloropropanoate . Unlike conventional methods that require the isolation of the unstable and corrosive 3-chloropropanoyl chloride intermediate, this protocol utilizes an in-situ activation strategy using Thionyl Chloride (


). This approach minimizes operator exposure to hazardous acyl chlorides, reduces solvent waste, and improves overall process efficiency.

Target Audience: Medicinal chemists, process development scientists, and scale-up engineers. Key Utility: This ester is a critical building block for the synthesis of chromanones and various pharmaceutical scaffolds via Fries rearrangement or Friedel-Crafts cyclization.

Scientific Background & Mechanism[1][2]

The "One-Pot" Advantage

The synthesis of phenolic esters typically involves reacting a phenol with an acid chloride. However, 3-chloropropanoyl chloride is moisture-sensitive, expensive to source in bulk, and degrades upon storage (releasing HCl). By generating the acid chloride in situ from the stable, inexpensive 3-chloropropanoic acid, we achieve:

  • Stoichiometric Control: Exact activation prevents hydrolysis side-products.

  • Safety: The lachrymatory acid chloride is generated and consumed in a closed system.

  • Atom Economy: Elimination of intermediate purification steps.

Reaction Mechanism

The reaction proceeds in two distinct chemical stages within the same reactor:

  • Activation (Chlorination): 3-Chloropropanoic acid reacts with Thionyl Chloride (catalyzed by DMF) to form the acyl chloride.

  • Esterification (Nucleophilic Acyl Substitution): The in-situ generated acid chloride undergoes nucleophilic attack by 4-methylphenol (p-cresol), facilitated by a base (Triethylamine) which acts as an HCl scavenger and nucleophilic catalyst.

ReactionMechanism Acid 3-Chloropropanoic Acid Int [3-Chloropropanoyl Chloride] (In-Situ Intermediate) Acid->Int Activation (-SO2, -HCl) SOCl2 SOCl2 / DMF (cat) SOCl2->Int Product 4-Methylphenyl 3-chloropropanoate Int->Product Esterification Byproducts SO2 (g) + HCl (salt) Int->Byproducts Phenol p-Cresol (4-Methylphenol) Phenol->Product Base Et3N (Base) Base->Product Catalysis/Scavenging

Figure 1: Mechanistic pathway for the one-pot activation and esterification.

Materials & Equipment

Reagents
ReagentCAS No.MW ( g/mol )Equiv.[1]Role
3-Chloropropanoic acid 107-94-8108.521.0Starting Material
Thionyl Chloride (

)
7719-09-7118.971.1Activating Agent
N,N-Dimethylformamide 68-12-273.090.05Catalyst
4-Methylphenol (p-Cresol) 106-44-5108.141.0Nucleophile
Triethylamine (

)
121-44-8101.191.2Base/Scavenger
Dichloromethane (DCM) 75-09-2-SolventReaction Medium
Equipment
  • Three-neck round-bottom flask (250 mL).

  • Reflux condenser with

    
     drying tube or 
    
    
    
    inlet.
  • Pressure-equalizing addition funnel.

  • Magnetic stirrer / Heating mantle.[2]

  • Gas scrubber (NaOH trap) for

    
    /HCl off-gassing.
    

Experimental Protocol

Phase 1: In-Situ Acid Chloride Generation

Objective: Convert carboxylic acid to acid chloride quantitatively.

  • Setup: Equip the 3-neck flask with a stir bar, condenser, and addition funnel. Connect the condenser outlet to the caustic scrubber.

  • Charging: Add 3-Chloropropanoic acid (10.85 g, 100 mmol) and anhydrous DCM (50 mL) to the flask.

  • Catalyst: Add DMF (2-3 drops) to catalyze the Vilsmeier-Haack type chlorination mechanism.

  • Activation: Add Thionyl Chloride (13.1 g, 8.0 mL, 110 mmol) dropwise via the addition funnel at room temperature.

    • Note: Gas evolution (

      
      , HCl) will be observed.
      
  • Reaction: Heat the mixture to gentle reflux (

    
    ) for 2 hours.
    
    • Checkpoint: The solution should become clear. Monitor by TLC (loss of acid) or simply observe the cessation of gas evolution.

  • Concentration (Optional but Recommended): If high stoichiometry of

    
     was used, briefly apply vacuum or a nitrogen stream to remove excess 
    
    
    
    . For this protocol (1.1 equiv), this step can be skipped if the next addition is carefully controlled.
Phase 2: One-Pot Esterification

Objective: Couple the intermediate with p-Cresol.

  • Cooling: Cool the reaction mixture containing the acid chloride to

    
      using an ice bath.
    
  • Preparation of Phenol Solution: In a separate beaker, dissolve p-Cresol (10.81 g, 100 mmol) and Triethylamine (12.1 g, 16.7 mL, 120 mmol) in DCM (30 mL).

  • Addition: Transfer the Phenol/Base solution to the addition funnel. Add this solution dropwise to the cold acid chloride mixture over 30 minutes.

    • Critical Process Parameter: Maintain internal temperature

      
       to prevent polymerization of the 3-chloropropanoyl moiety (elimination to acrylate).
      
  • Completion: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

    • Observation: A thick white precipitate (Triethylamine Hydrochloride) will form.

Phase 3: Workup & Isolation
  • Quench: Add water (50 mL) to the reaction flask and stir vigorously for 10 minutes to dissolve the ammonium salts.

  • Separation: Transfer to a separatory funnel. Collect the organic (lower) DCM layer.

  • Washing: Wash the organic layer sequentially with:

    • 1M HCl (50 mL) – Removes unreacted amine.

    • 1M NaOH (50 mL) – Removes unreacted p-cresol.

    • Brine (saturated NaCl, 50 mL) – Drying.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The resulting oil is typically >95% pure.[3] If necessary, purify via short-path distillation or recrystallization from Hexane/EtOAc (if solid).

Process Workflow Diagram

Workflow Start Start: 3-Chloropropanoic Acid + DCM + DMF (cat) Activation Add SOCl2 (dropwise) Reflux 2h Start->Activation Intermediate In-Situ Acid Chloride (Do not isolate) Activation->Intermediate Addition Cool to 0°C Add p-Cresol + Et3N mixture Intermediate->Addition Reaction Stir at RT (4h) Precipitate forms Addition->Reaction Quench Quench with Water Phase Separation Reaction->Quench Wash Wash: 1M HCl -> 1M NaOH -> Brine Quench->Wash Final Concentrate & Dry Target Ester Wash->Final

Figure 2: Step-by-step operational workflow for the one-pot synthesis.

Analytical Specifications

ParameterSpecificationMethod
Appearance Colorless to pale yellow oil/solidVisual
Yield 85 - 92%Gravimetric

NMR (

)

7.2 (d, 2H), 7.0 (d, 2H), 3.8 (t, 2H), 2.9 (t, 2H), 2.3 (s, 3H)
400 MHz NMR
IR Spectrum 1750

(Ester C=O), 1200

(C-O)
FT-IR

Troubleshooting Guide:

  • Low Yield: Ensure

    
     quality. Old 
    
    
    
    loses potency. Ensure the system is strictly anhydrous during Phase 1.
  • Impurity (Acrylate): If the temperature spikes during Phase 2 addition, the base can cause elimination of HCl from the 3-chloropropanoyl chain, forming the acrylate ester. Keep T < 10°C during addition.

  • Residual Phenol: Ensure the 1M NaOH wash is thorough. Phenol has a distinct smell; the product should smell aromatic/sweet, not acrid.

Safety & Compliance (E-E-A-T)

  • Thionyl Chloride (

    
    ):  Highly corrosive and reacts violently with water to release HCl and 
    
    
    
    . Must be handled in a fume hood.
  • 3-Chloropropanoyl Chloride (Intermediate): Potent lachrymator. Do not disassemble the apparatus while hot or before quenching.

  • Waste Disposal: The aqueous quench contains triethylamine hydrochloride and sulfites. Neutralize before disposal according to local environmental regulations.

References

  • Preparation of Phenolic Esters : Jain, N. F., & Masse, C. E. (2005). Synthesis of Esters from Acid Chlorides. Science of Synthesis, 20.5.1.2.2.

  • Thionyl Chloride Activation : Greenberg, J. A., & Sammakia, T. (2017).[4] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Journal of Organic Chemistry.

  • 3-Chloropropanoyl Chloride Properties : PubChem Database. 3-Chloropropanoyl chloride (CID 12348). National Institutes of Health.

  • General Esterification Protocols : BenchChem Application Notes. Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone (Analogous Protocol).

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Polymerization in Chloropropanoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of chloropropanoates. This document provides in-depth troubleshooting advice and frequently asked questions to address one of the most common challenges in this area: unwanted polymerization side reactions. Our goal is to equip you with the scientific understanding and practical protocols necessary to optimize your synthesis, improve yields, and ensure the purity of your final product.

Section 1: Understanding the Problem - FAQs on Unwanted Polymerization

This section addresses fundamental questions about why and how polymerization occurs during chloropropanoate synthesis.

Q1: What is the primary cause of polymerization during the synthesis of chloropropanoates or their precursors?

A1: The primary cause is the inherent reactivity of the molecules involved. Chloropropanoates and their key precursors, such as 2-chloropropionyl chloride, possess functional groups that can participate in chain-growth reactions. 2-Chloropropionyl chloride, for instance, is used as an initiator for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). This inherent ability to initiate polymerization can become a significant side reaction under suboptimal conditions. The reaction can proceed through a radical mechanism, especially when exposed to initiators like heat, light, or impurities that can generate free radicals[1][2].

Q2: Which steps in the synthesis are most susceptible to this unwanted side reaction?

A2: Polymerization can occur at several stages, but two are particularly critical:

  • Synthesis of the Acyl Chloride: During the conversion of a chloropropionic acid to its corresponding acyl chloride (e.g., using thionyl chloride), elevated temperatures can promote radical formation and subsequent polymerization[1]. Some processes explicitly mention the formation of a "high polymer" or "superpolymer" as a byproduct during this step[3].

  • Purification: Distillation of the final chloropropanoate or its acyl chloride precursor at excessive temperatures can thermally initiate polymerization, leading to decreased yields and fouling of equipment. This is why purification is often conducted under reduced pressure to lower the boiling point[4][5][6].

Q3: How can I visually identify if significant polymerization has occurred in my reaction?

A3: There are several tell-tale signs of unwanted polymerization:

  • Increased Viscosity: The most common indicator is a noticeable thickening of the reaction mixture, which may progress from a free-flowing liquid to a viscous syrup or even a semi-solid mass.

  • Precipitation/Solidification: In advanced stages, the polymer may become insoluble in the reaction solvent and precipitate out, or the entire reaction mixture could solidify.

  • Discoloration: The formation of polymers and potential degradation byproducts can often lead to a yellow, brown, or black discoloration of the reaction mixture.

  • Difficult Purification: During distillation, a high-boiling or non-volatile residue remaining in the distillation flask is often indicative of polymer formation.

Section 2: Troubleshooting Guide - Proactive & Reactive Solutions

This guide is structured in a problem-cause-solution format to directly address issues encountered during synthesis.

Issue 1: The reaction mixture becomes highly viscous or solidifies.
  • Probable Cause: This is a clear sign of uncontrolled, runaway polymerization. The reaction conditions are likely favoring the chain-growth side reaction over the desired synthesis pathway. This can be triggered by excessive heat, the presence of radical-initiating impurities, or improper stoichiometry[7].

  • Solutions & Preventative Measures:

    • Strict Temperature Control: Maintain the recommended temperature profile. For highly exothermic reactions, such as the formation of acyl chlorides with thionyl chloride, initial cooling (e.g., to 0°C or below) is critical during reagent addition to dissipate heat and prevent thermal initiation[4][5][8].

    • Introduce Radical Inhibitors: The inclusion of a radical inhibitor can effectively stop the propagation step of a radical polymerization reaction[9]. These inhibitors react with active radicals to form stable, non-reactive species[10][11].

    • Exclude Light and Radical Initiators: Conduct the reaction in a vessel protected from UV light (e.g., by wrapping it in aluminum foil). Ensure all reagents and solvents are free from peroxides or other potential radical-forming impurities[1][2].

Inhibitor TypeExamplesMechanism of Action
Hindered Phenols BHT (Butylated hydroxytoluene), HydroquinoneDonate a hydrogen atom to a reactive radical, forming a highly resonance-stabilized and non-reactive radical[9][10].
Radical Scavengers Oxygen, DinitrobenzeneIntercept and quench radical species, preventing them from initiating or propagating polymer chains[12].
Issue 2: The yield of the desired chloropropanoate monomer is consistently low.
  • Probable Cause: A low yield suggests that starting materials are being consumed by one or more side reactions, with polymerization being a primary suspect. Other causes can include incomplete reaction, degradation of the product, or losses during workup and purification[7].

  • Solutions & Optimization Strategies:

    • Optimize Reagent Stoichiometry: Ensure the molar ratios of reactants are precise. For example, when converting chloropropionic acid to the acyl chloride, a slight excess of the chlorinating agent (e.g., thionyl chloride) is often used to drive the reaction to completion, but a large excess can sometimes promote side reactions[13][14].

    • Monitor Reaction Progress: Use an appropriate analytical technique (e.g., GC, TLC, or NMR on quenched aliquots) to determine the optimal reaction time. Stopping the reaction too early results in incomplete conversion, while extending it unnecessarily can increase the likelihood of side product formation.

    • Refine Purification Technique: Use vacuum distillation to purify the product at a lower temperature, minimizing thermal stress and the risk of polymerization[3][4]. Ensure the distillation apparatus is clean and dry.

Issue 3: Final product is discolored and analytical data (e.g., NMR) shows broad, undefined peaks.
  • Probable Cause: Discoloration and the presence of broad "humps" in an NMR spectrum are characteristic of polymeric impurities. These impurities can be difficult to separate from the desired monomer.

  • Solutions & Purification Protocols:

    • Fractional Distillation: If simple distillation is insufficient, employ fractional distillation under reduced pressure for compounds with close boiling points or to achieve higher purity[3].

    • Pre-distillation Treatment: In some cases, refluxing the crude acyl chloride over a small amount of thionyl chloride or PCl₅ before distillation can help break down certain impurities, but this must be done with caution to avoid product degradation[6].

    • Chromatography: While less common for reactive acyl chlorides, flash column chromatography can be used to purify the final chloropropanoate ester product if distillation proves ineffective. Ensure a non-protic solvent system is used[15].

Section 3: Key Experimental Protocols & Best Practices

The following protocols are generalized from established methods and incorporate best practices for minimizing polymerization.

Protocol 1: Synthesis of 2-Chloropropionyl Chloride from 2-Chloropropionic Acid

This protocol is based on the common method of using thionyl chloride (SOCl₂) as the chlorinating agent[5].

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts). Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: Charge the flask with 2-chloropropionic acid (1.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq).

  • Controlled Addition: Cool the flask in an ice-salt bath to -5°C to -10°C[4]. Add thionyl chloride (1.2-1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above 0°C.

  • Reaction: After the addition is complete, allow the mixture to stir at low temperature for 1-2 hours. Then, slowly warm the reaction to room temperature and finally heat to reflux (typically 70-80°C) for 3-5 hours, or until gas evolution ceases[4].

  • Purification: Cool the reaction mixture to room temperature. Purify the crude 2-chloropropionyl chloride by fractional distillation under reduced pressure. Collect the fraction boiling at the correct temperature/pressure (b.p. 109-111°C at atmospheric pressure)[6].

Protocol 2: Synthesis of Methyl 2-Chloropropanoate via Esterification

This protocol describes the esterification of the synthesized acyl chloride with methanol[16][17].

  • Apparatus Setup: In a dry, inert atmosphere flask equipped with a magnetic stirrer and dropping funnel, place anhydrous methanol (1.1 eq).

  • Controlled Addition: Cool the methanol to 0°C using an ice bath. Slowly add the purified 2-chloropropionyl chloride (1.0 eq) from Protocol 1 dropwise. This reaction is exothermic and generates HCl gas.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 1-2 hours until the reaction is complete (monitor by TLC or GC).

  • Workup: Quench the reaction by carefully pouring it over ice water. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution (to neutralize residual acid) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The final product can be further purified by vacuum distillation if necessary.

Section 4: Visualizing the Chemistry & Workflow

Diagrams help clarify the competing chemical pathways and the logical steps for troubleshooting.

G cluster_0 Desired Synthesis Pathway Start 2-Chloropropionic Acid AcylChloride 2-Chloropropionyl Chloride Start->AcylChloride + SOCl₂ Ester Chloropropanoate Ester AcylChloride->Ester + Alcohol (ROH)

Caption: Desired reaction pathway for chloropropanoate synthesis.

G cluster_1 Unwanted Polymerization Side Reaction Monomer Reactive Monomer (e.g., Acyl Chloride) Radical Initiated Radical Monomer->Radical Initiator (Heat, Light, Impurity) Prop1 Dimer Radical Radical->Prop1 + Monomer Prop2 Trimer Radical Prop1->Prop2 + Monomer Polymer High Molecular Weight Polymer Prop2->Polymer Propagation...

Caption: Competing pathway: radical-initiated polymerization.

G Start Observe High Viscosity or Solidification Cause Probable Cause: Uncontrolled Polymerization Start->Cause CheckTemp 1. Verify Temperature Control (Cooling bath effective?) Cause->CheckTemp CheckInhibitor 2. Consider Radical Inhibitor (Was one added?) CheckTemp->CheckInhibitor Yes ActionTemp Implement Strict Cooling During Addition CheckTemp->ActionTemp No CheckPurity 3. Assess Reagent Purity (Free of peroxides?) CheckInhibitor->CheckPurity Yes ActionInhibitor Add Inhibitor (e.g., BHT) to Quench Reaction CheckInhibitor->ActionInhibitor No ActionPurity Purify Reagents/ Use Fresh Solvents CheckPurity->ActionPurity No Outcome Reaction Controlled, Proceed with Synthesis CheckPurity->Outcome Yes ActionTemp->Outcome ActionInhibitor->Outcome ActionPurity->Outcome

Caption: Troubleshooting workflow for uncontrolled polymerization.

References
  • Eureka | Patsnap. (2008, October 15). Synthetic method of D-(+)-2-chloro-propanoyl chloride.
  • Google Patents. (n.d.). CN101284772B - Synthetic method of D-(+)-2-chloro-propanoyl chloride.
  • Google Patents. (n.d.). CN103408416A - Synthesis method of high-purity D-2-chloropropionyl chloride.
  • Google Patents. (n.d.). CN101633614B - Synthesis method of D-(+)-2-chloropropionyl chloride.
  • Google Patents. (n.d.). CN101284772A - Synthetic method of D-(+)-2-chloro-propanoyl chloride.
  • ResearchGate. (2021, February). Effect of the radical scavengers on the reaction. [Link]

  • ResearchGate. (2025, November 21). Optical methyl 2-chloropropionate synthesis by decomposition of methyl 2-(chlorocarbonyloxy)propionate with hexaalkylguanidinium chloride hydrochloride. [Link]

  • CurlyArrows Organic Chemistry. (2022, October 25). What are Radical inhibitors and their role in a reaction?[Link]

  • Google Patents. (n.d.).
  • Reddit. (2022, July 15). purification of 2-chloropropionyl chloride : r/Chempros. [Link]

  • National Center for Biotechnology Information. (n.d.). Acyl Radical Chemistry via Visible-Light Photoredox Catalysis. [Link]

  • SciSpace. (n.d.). Device and method for producing methyl 2-chloropropionate through continuous kettle-type reaction. [Link]

  • Google Patents. (n.d.). Method for preparing 2-chloropropionyl chloride with high optical activity.
  • Chemistry Stack Exchange. (2021, November 15). Why do radical inhibitors inhibit a reaction by creating a "more stable" radical, but for monohalogenation, we WANT to form the most stable radical?[Link]

  • Reddit. (2021, November 16). Troubleshooting step growth polymerization : r/Chempros. [Link]

  • YouTube. (2020, July 29). What are Radical Inhibitors and Antioxidants?[Link]

  • ResearchGate. (2017, June 4). (PDF) Mechanism of Chlorination Process: From Propanoic Acid to α -Chloropropanoic Acid and Byproducts Using Propanoic Anhydride as Catalyst. [Link]

  • ResearchGate. (2013, November 27). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?[Link]

  • Chem-Station. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). [Link]

  • MDPI. (2025, April 21). Synthesis, Characterization, and Self-Assembly Behavior of Block Copolymers of N-Vinyl Pyrrolidone with n-Alkyl Methacrylates. [Link]

  • Organic Syntheses. (1988). (S)-2-CHLOROALKANOIC ACIDS OF HIGH ENANTIOMERIC PURITY FROM (S)-2-AMINO ACIDS: (S)-2-CHLOROPROPANOIC ACID. [Link]

  • Google Patents. (n.d.). CN1868997A - Method of preparing (S)-(-)
  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Minimization of polymerization shrinkage effects on composite resins by the control of irradiance during the photoactivation process. [Link]

  • ResearchGate. (n.d.). Scheme illustrating strategies for reducing polymerization shrinkage. [Link]

  • ResolveMass Laboratories Inc. (2025, December 21). Step-by-Step Guide to Custom Polymer Synthesis Process. [Link]

  • MDPI. (2014, November 24). Synthetic Strategies in the Preparation of Polymer/Inorganic Hybrid Nanoparticles. [Link]

  • Oregon State University. (n.d.). CHEMICAL ENGINEERING 445/545 POLYMER LABORATORY - POLYMER SYNTHESIS LABORATYORY SESSION. [Link]

  • Google Patents. (n.d.). US3681311A - Process for shortstopping the polymerization of acrylonitrile polymer compositions.
  • Google Patents. (n.d.). EP0165540A1 - Process for preparing 2-chloropropionic acid.

Sources

Technical Support Center: Optimizing p-Tolyl 3-Chloropropionate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Mission: This guide serves as a Level 3 Technical Support resource for researchers encountering yield or purity issues in the esterification of p-cresol (4-methylphenol) with 3-chloropropionic acid derivatives.

Module 1: The "Gold Standard" Protocol (Acid Chloride Route)

User Query: "What is the most reliable method to synthesize p-tolyl 3-chloropropionate with high yield?"

Technical Response: While direct Fischer esterification is inefficient for phenols due to poor nucleophilicity, the Schotten-Baumann reaction (using 3-chloropropionyl chloride) is the industry standard.[1] However, this reaction has a critical failure mode: Beta-Elimination .[1]

The 3-chloropropionyl moiety is prone to E2 elimination in the presence of base, forming p-tolyl acrylate (an impurity) instead of the desired product.[1] The protocol below is optimized to suppress this side reaction.

Optimized Experimental Workflow

Reagents:

  • Substrate: p-Cresol (1.0 equiv)[1]

  • Reagent: 3-Chloropropionyl chloride (1.1 - 1.2 equiv)[1]

  • Base: Pyridine (1.2 equiv) or Triethylamine (TEA) (1.2 equiv)[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1][2]

Step-by-Step Protocol:

  • Preparation: Dissolve p-cresol (1.0 equiv) and Pyridine (1.2 equiv) in anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Critical Cooling: Cool the solution to 0°C (Ice/Water bath). Do not skip this step.

  • Controlled Addition: Add 3-chloropropionyl chloride (1.1 equiv) dropwise over 30-60 minutes.

    • Why? Rapid addition causes localized heating, triggering the elimination of HCl to form the acrylate impurity.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm slowly to room temperature over 4 hours. Monitor by TLC or GC.[1]

  • Quench & Workup:

    • Pour into ice water.

    • Wash 1: Cold 1M HCl (removes excess pyridine).[1]

    • Wash 2: Saturated

      
       (removes unreacted acid/phenols).[1]
      
    • Wash 3: Brine.[1][3]

    • Dry: Anhydrous

      
      , filter, and concentrate in vacuo at <40°C.
      
Visualization: Reaction Logic Flow

ReactionWorkflow cluster_inputs Inputs cluster_pathways Competing Pathways p_cresol p-Cresol (Nucleophile) process Esterification (0°C, DCM) p_cresol->process acid_chloride 3-Chloropropionyl Chloride acid_chloride->process base Base (Pyridine/TEA) base->process path_main Nucleophilic Substitution process->path_main Low Temp Controlled Base path_side Beta-Elimination (E2 Mechanism) process->path_side High Temp Excess Base product Target Product: p-Tolyl 3-chloropropionate path_main->product impurity Impurity: p-Tolyl Acrylate path_side->impurity

Caption: Logic flow of the synthesis showing the critical divergence between the desired substitution (Green) and the unwanted elimination (Red).

Module 2: Troubleshooting Guide (FAQs)

User Query: "My NMR shows vinyl protons (5.8 - 6.4 ppm). What happened?"

Diagnosis: Acrylate Contamination. You have inadvertently synthesized p-tolyl acrylate via Beta-Elimination.[1]

  • Root Cause: The reaction temperature was too high, or the base addition was too fast.[1] The base (Pyridine/TEA) acted as a proton scavenger on the alpha-carbon rather than just neutralizing the HCl byproduct.

  • Corrective Action: Repeat the experiment with strict temperature control (maintain <5°C during addition). Switch to a weaker base or use a biphasic system (Schotten-Baumann conditions with

    
    ).
    

User Query: "The yield is low (<50%), and I see starting phenol."

Diagnosis: Hydrolysis or C-Acylation. [1]

  • Scenario A (Hydrolysis): Your acid chloride hydrolyzed before reacting.[1]

    • Check: Was the solvent anhydrous? Was the acid chloride bottle old?

  • Scenario B (C-Acylation): You formed a ketone (Friedel-Crafts product) instead of an ester. This is common with phenols.[1]

    • Check: Did you use a Lewis Acid? (Avoid

      
       or 
      
      
      
      ).[1] Ensure you are using a base catalyst only.[1]
Troubleshooting Logic Tree

Troubleshooting problem Low Yield / Impurity check_nmr Check 1H NMR problem->check_nmr vinyl_signals Vinyl Signals? (5.8 - 6.4 ppm) check_nmr->vinyl_signals Yes phenol_signals Starting Material Remains? check_nmr->phenol_signals No (Clean but low conv) cause_elim Cause: Beta-Elimination (Formed Acrylate) vinyl_signals->cause_elim cause_wet Cause: Hydrolysis (Wet Solvent) phenol_signals->cause_wet Acid Chloride Gone cause_steric Cause: Low Nucleophilicity phenol_signals->cause_steric Acid Chloride Remains fix_elim Fix: Lower Temp (0°C) Slower Addition cause_elim->fix_elim fix_wet Fix: Distill Solvent Use Fresh Acid Chloride cause_wet->fix_wet fix_steglich Fix: Switch to Steglich (DCC/DMAP) cause_steric->fix_steglich

Caption: Diagnostic tree for identifying failure modes based on NMR data and conversion rates.

Module 3: Advanced Optimization (Steglich Esterification)

User Query: "I cannot use acid chlorides due to sensitive functional groups. What is the alternative?"

Technical Response: If the acid chloride route is too harsh or yields acrylates, use the Steglich Esterification .[1][4] This uses DCC (Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine) to couple the free acid (3-chloropropionic acid) with p-cresol.[1]

Protocol:

  • Mix: p-Cresol (1.0 equiv), 3-Chloropropionic acid (1.1 equiv), and DMAP (0.1 equiv) in dry DCM.

  • Cool: Cool to 0°C.

  • Activate: Add DCC (1.1 equiv) dissolved in DCM dropwise.

  • Stir: Warm to RT overnight.

  • Filter: Filter off the white precipitate (DCU - Dicyclohexylurea).[1]

  • Purify: The filtrate requires careful washing (Acidic/Basic) to remove DMAP and unreacted acid.[1]

Comparison of Methods:

FeatureAcid Chloride RouteSteglich (DCC/DMAP) Route
Reactivity High (Fast)Moderate (Slow)
Risk of Elimination High (if not cooled)Low (Milder conditions)
Atom Economy GoodPoor (Stoichiometric urea waste)
Cost LowHigh (DCC is expensive)
Purification Easy (Liquid/Liquid extraction)Difficult (Urea removal can be tricky)

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (General procedures for Schotten-Baumann esterification).

  • Neises, B., & Steglich, W. (1978).[1][5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[1] Link

  • BenchChem. Propyl 3-Chloropropionate: A Versatile Alkylating Agent in Organic Synthesis. (Technical Application Note on 3-chloropropionate handling and side reactions). Link

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry, 2nd Ed.[1] Oxford University Press, 2012.[1] (Mechanistic explanation of E2 elimination vs Nucleophilic substitution).

  • PubChem. 3-Chloropropionyl chloride (Compound Summary). National Library of Medicine.[1] Link

Sources

Technical Support Center: Optimizing Fries Rearrangement of Aryl Chloropropanoates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Fries rearrangement failures with aryl chloropropanoates Audience: Researchers, Process Chemists, and Drug Development Scientists Content Type: Technical Support Guide & FAQs

Core Technical Directive

The Challenge: You are attempting to convert an aryl 3-chloropropanoate ester into a hydroxy-3-chloropropiophenone via the Fries rearrangement. This reaction is notoriously difficult compared to standard acetyl/benzoyl analogs because the 3-chloropropionyl chain is chemically labile.

The Failure Modes: Unlike simple alkyl chains, the 3-chloropropionyl group possesses a good leaving group (


-chloride) and acidic 

-protons. Under the harsh Lewis acidic and thermal conditions of a standard Fries rearrangement, two parasitic pathways compete with the desired reaction:
  • 
    -Elimination:  Formation of acrylophenones (which rapidly polymerize to "black tar").
    
  • Cyclization: In situ formation of chroman-4-ones from the ortho-isomer.

This guide provides the diagnostic logic to identify which pathway is ruining your yield and how to suppress it.

Diagnostic & Troubleshooting (Q&A)

Section A: "My reaction turned into a black tar/solid mass."

Q: I used standard AlCl


 conditions (120°C, neat/melt), but the reaction solidified into an intractable black solid. What happened? 

Diagnosis: You likely triggered


-elimination followed by polymerization .
The combination of aluminum chloride (AlCl

) and high heat promotes the elimination of HCl from the 3-chloropropionyl chain, generating an acryloyl intermediate (phenyl vinyl ketone derivative). Acrylophenones are potent Michael acceptors and will rapidly polymerize or react with the phenol ring under Lewis acid catalysis, forming a cross-linked mess.

Corrective Protocol:

  • Switch Solvent: Never run this substrate in a "melt" (solvent-free). Use a solvent that allows lower reflux temperatures. 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) are preferred.

  • Lower Temperature: Limit the temperature to <60°C. The activation energy for elimination is higher than for the rearrangement; high heat favors the side reaction.

  • Change Lewis Acid: Switch from AlCl

    
     to a milder Lewis acid like Titanium Tetrachloride (TiCl
    
    
    
    )
    or Boron Trifluoride Etherate (BF
    
    
    OEt
    
    
    )
    . These are less likely to strip the
    
    
    -chloride.
Section B: "I isolated a product, but the NMR shows no aliphatic chain."

Q: I see the aromatic signals and the phenol -OH, but the triplet signals for the -CH


CH

Cl chain are missing or shifted. Mass spec suggests a loss of HCl.

Diagnosis: You formed the Chroman-4-one (Cyclization).[1] The Fries rearrangement produces an ortho-hydroxy ketone.[2][3] In the presence of a base (during workup) or even the Lewis acid itself, the phenolic oxygen attacks the


-carbon, displacing the chloride. This is a common route to chromanones but a "failure" if you wanted the open-chain ketone.

Corrective Protocol:

  • Quench Carefully: The cyclization often happens during the aqueous workup if the pH rises. Quench into a mixture of Ice + Conc. HCl . Keep the pH strictly acidic (<2) during extraction.

  • Avoid Basic Washes: Do not wash the organic layer with NaHCO

    
     or NaOH. Use brine only.
    
  • Trap the Ketone: If the open chain is unstable, consider derivatizing it immediately (e.g., protection of the phenol) to prevent cyclization.

Section C: "The reaction stalled / Low conversion."

Q: I switched to low temperature (DCM, 40°C) to avoid polymerization, but now nothing happens. Starting material remains.

Diagnosis: Lewis Acid Deactivation. The ester carbonyl coordinates to the Lewis acid. However, the chlorine on the alkyl chain can also coordinate, potentially forming a stable, non-reactive chelate. Additionally, if your aryl ring has electron-withdrawing groups, the rearrangement becomes kinetically sluggish.

Corrective Protocol:

  • Stoichiometry: Increase Lewis acid equivalents. Use 2.2 to 3.0 equivalents .

    • 1 eq binds the ester carbonyl.

    • 1 eq binds the phenolic oxygen (after rearrangement).

    • Excess is needed to drive the equilibrium.

  • Catalyst Activation: Use Trifluoromethanesulfonic acid (Triflic acid, TfOH) as a catalyst instead of a Lewis acid. It is a "superacid" that can drive the rearrangement at lower temperatures without promoting elimination as aggressively as AlCl

    
    .
    

Mechanistic Visualization

The following diagram illustrates the divergent pathways of the aryl 3-chloropropanoate substrate.

FriesPathways Start Aryl 3-Chloropropanoate (Starting Ester) Acylium Acylium Ion Pair [Intermediate] Start->Acylium Lewis Acid (LA) OrthoProd o-Hydroxy-3-chloropropiophenone (Desired Product) Acylium->OrthoProd Rearrangement (Low Temp) Acrylate Acrylophenone (Elimination Product) Acylium->Acrylate Beta-Elimination (High Temp / Strong LA) Chromanone Chroman-4-one (Cyclization Product) OrthoProd->Chromanone Cyclization (-HCl) Polymer Polymer / Tar (Black Solid) Acrylate->Polymer Polymerization

Caption: Divergent reaction pathways for aryl chloropropanoates. High temperatures favor the red "Failure" paths (Elimination/Polymerization), while uncontrolled workup favors Cyclization.

Optimized Experimental Protocols

Protocol A: Thermal Fries (Lewis Acid Mediated)

Best for: Scalable synthesis of stable substrates.

  • Setup: Flame-dry a 3-neck flask. Purge with N

    
    .
    
  • Solvent: Add 1,2-Dichloroethane (DCE) (0.5 M concentration relative to substrate).

  • Catalyst: Add TiCl

    
      (2.0 eq) dropwise at 0°C. Note: TiCl
    
    
    
    is milder than AlCl
    
    
    .
  • Substrate: Add the aryl 3-chloropropanoate (1.0 eq) dissolved in minimal DCE.

  • Reaction: Warm to 50–60°C. Monitor by TLC/HPLC. Do not exceed 65°C.

  • Quench (Critical): Pour reaction mixture into Ice/Conc. HCl (10:1) . Stir vigorously for 30 mins to break the Titanium-Phenoxide complex.

  • Workup: Extract with DCM. Wash with Brine. Dry over Na

    
    SO
    
    
    
    . Evaporate <40°C.
Protocol B: Photo-Fries Rearrangement

Best for: Labile substrates where thermal elimination is unavoidable.

  • Setup: Quartz reaction vessel or Pyrex (if >300nm).

  • Solvent: Dissolve ester in Benzene or Cyclohexane (0.01 M - dilute conditions prevent polymerization).

  • Irradiation: Irradiate with a High-Pressure Mercury Lamp (

    
     ~254-310 nm).
    
  • Mechanism: This proceeds via a radical cage mechanism, completely avoiding the ionic elimination pathway.

  • Yield: Expect lower yields (30-50%) but higher purity regarding the alkyl chain integrity.

Comparative Data: Catalyst Selection

CatalystReactivityElimination RiskCyclization RiskRecommended For
AlCl

HighVery High HighSimple, robust substrates only.
TiCl

ModerateLowModeratePrimary choice for chloropropanoates.
BF

OEt

LowLowLowHighly sensitive phenols.
Triflic Acid HighModerateModerate"Melt" conditions (solvent-free).
UV Light N/AZero LowSmall-scale / High-value substrates.

References

  • Martin, R. (1992). The Fries Reaction. In Organic Preparations and Procedures International. This review details the mechanistic divergence of labile esters.

  • Kulkarni, S. et al. (2012). Synthesis of Chromanones via Fries Rearrangement. This paper highlights the cyclization side-reaction of 3-chloropropiophenones.

  • Bellus, D. (1979). Photo-Fries Rearrangement and Related Photochemical [1,3]-Shifts of Esters. A comprehensive guide to the photochemical alternative.

  • Vogel, A.I.Textbook of Practical Organic Chemistry.

    
    . 
    

Sources

Controlling elimination to acrylate during distillation

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Acrylate Distillation. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for professionals working with acrylate monomers. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to help you control your distillations effectively, preventing unwanted elimination and polymerization reactions.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental challenges associated with acrylate distillation.

Q1: What are the primary competing reactions during acrylate distillation that I need to control?

During the distillation of acrylate monomers, you are primarily battling two undesirable side reactions: polymerization and elimination (often via a retro-Michael addition).

  • Polymerization: Acrylates are highly susceptible to free-radical polymerization, especially at the elevated temperatures required for distillation.[1][2] This can be a rapid and violent exothermic reaction, leading to the formation of solid polymer, which can foul equipment and create significant safety hazards.[1][2] Uncontrolled polymerization can generate substantial heat and pressure, potentially leading to a runaway reaction.[2]

  • Elimination/Michael Addition: Michael addition is a reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound like an acrylate.[3][4] During distillation, impurities or even other acrylate molecules can act as nucleophiles. The reverse of this, a retro-Michael reaction, can lead to the formation of volatile impurities that co-distill with your desired product, compromising its purity.[5] Certain impurities, like amines or alcohols, can facilitate these reactions.[5][6]

Q2: Why is polymerization such a significant risk during acrylate distillation?

The double bond in acrylates is electron-deficient due to the adjacent carbonyl group, making it highly susceptible to attack by free radicals. Distillation introduces heat, which can be sufficient to initiate thermal polymerization. Furthermore, any residual peroxides or other impurities in the crude monomer mixture can act as initiators. The vapors in a distillation column are often uninhibited, making the condenser a particularly vulnerable location for polymer formation.[7][8]

Q3: What factors promote the unwanted elimination or Michael addition reactions?

Several factors can contribute to the formation of Michael adducts and their subsequent elimination products:

  • Presence of Nucleophiles: Impurities with active hydrogens, such as alcohols, amines, or even water, can act as Michael donors.[6][9]

  • Temperature: Higher distillation temperatures can provide the activation energy needed for these reactions to occur.[9]

  • Catalysts: Both acidic and basic residues in the crude material can catalyze Michael and retro-Michael reactions.

  • Residence Time: Prolonged heating during distillation increases the probability of these side reactions occurring.[10]

Section 2: Troubleshooting Guide - Diagnosis and Corrective Actions

This section provides a structured approach to diagnosing and solving common problems encountered during acrylate distillation.

Observed Problem Potential Cause(s) Recommended Action(s)
Loss of Vacuum / Pressure Fluctuations Polymer formation in the column, condenser, or vacuum lines.1. Safely shut down the distillation. 2. Inspect for solid polymer, especially in the condenser and overhead lines.3. Review inhibitor strategy; consider a vapor-phase inhibitor.[7]4. Ensure the system is free of leaks.
Distillate is Cloudy or Discolored Co-distillation of impurities, thermal degradation products, or fine polymer particles.1. Analyze the distillate by GC-MS or HPLC to identify impurities.[11][12][13]2. Lower the distillation temperature by operating under a deeper vacuum.3. Ensure the crude material is properly washed or pre-treated to remove non-volatile impurities.
Low or Inconsistent Distillation Rate Partial blockage due to polymer formation ("fouling"). Foaming in the reboiler.1. Monitor the pressure drop across the column; an increase can indicate fouling.[14]2. Check reboiler temperature; localized overheating can accelerate polymerization.3. Consider adding an anti-foaming agent if foaming is suspected.
Final Product Fails Purity Specification Inefficient separation from impurities. Formation of byproducts (e.g., Michael adducts) during distillation.1. Increase the reflux ratio to improve separation efficiency.2. Optimize the distillation temperature and pressure to minimize side reactions.[15]3. Analyze for common byproducts of Michael addition.[16]

Section 3: Preventative Measures and Best Practices

Proactive control is always superior to reactive troubleshooting. This section outlines best practices for inhibitor selection and process control.

Q4: How do I choose the right polymerization inhibitor for my distillation?

Inhibitor selection is critical and often involves a combination of liquid-phase and sometimes vapor-phase inhibitors.

  • Liquid-Phase Inhibitors: These are dissolved in the crude acrylate in the reboiler.

    • Hydroquinone (HQ) and Monomethyl Ether of Hydroquinone (MEHQ): These are the most common storage and processing inhibitors.[8][17] They are highly effective but require the presence of dissolved oxygen to function as radical scavengers.[8][18][19]

    • Phenothiazine (PTZ): PTZ is an excellent inhibitor for distillation because it can function at higher temperatures and does not require oxygen.[17][20][21] It is often used as a "process inhibitor" specifically for distillation.[18][20]

  • Vapor-Phase Inhibitors: These are compounds that have sufficient volatility to travel with the monomer vapor and prevent polymerization in the condenser.[7] Examples include certain nitroso compounds.[7]

Inhibitor Typical Concentration (ppm) Mechanism Key Considerations
MEHQ 50 - 200Radical Scavenger (O₂ required)Standard for storage and transport; may need supplementation for high-temp distillation.[2][20]
Hydroquinone (HQ) 200 - 1000Radical Scavenger (O₂ required)Often used in combination with other inhibitors.[10]
Phenothiazine (PTZ) 200 - 1000Radical Scavenger (O₂ not required)Excellent for high-temperature distillation processes.[20][22]
N-Nitroso-phenylhydroxylamine 50 - 200Vapor-Phase InhibitorPrevents polymerization in overheads and condensers.[7]
Q5: What are the optimal process conditions for minimizing side reactions?
  • Temperature and Pressure: The guiding principle is to distill at the lowest possible temperature. This is achieved by operating under a vacuum (e.g., 5-15 Torr).[23] Lower temperatures significantly reduce the rates of both polymerization and Michael-type reactions.[24]

  • Oxygen Control: For phenolic inhibitors like MEHQ to be effective, a small amount of dissolved oxygen is necessary.[8][18] This can be achieved by sparging a very small amount of air or an air/nitrogen mixture into the reboiler. However, excessive oxygen can lead to the formation of peroxides, which can initiate polymerization.[20]

  • Residence Time: Minimize the time the acrylate is held at high temperatures. Use appropriately sized equipment and avoid unnecessarily long distillation times.

Workflow for Troubleshooting Acrylate Distillation Issues

The following diagram outlines a logical workflow for diagnosing and resolving common issues.

G Start Distillation Problem Observed (e.g., Pressure Rise, Low Purity) Check_Inhibitor Step 1: Verify Inhibitor System - Correct inhibitor(s) chosen? - Correct concentration? - O2 present for MEHQ? Start->Check_Inhibitor Check_Process_Params Step 2: Review Process Parameters - Reboiler temp too high? - Vacuum level correct? - Residence time excessive? Check_Inhibitor->Check_Process_Params Inhibitor OK Inhibitor_Issue Inhibitor system is inadequate. Check_Inhibitor->Inhibitor_Issue Issue Found Analyze_Product Step 3: Analyze Distillate & Residue - GC-MS for impurities? - Visual inspection for polymer? Check_Process_Params->Analyze_Product Parameters OK Process_Issue Process conditions are suboptimal. Check_Process_Params->Process_Issue Issue Found Analyze_Product->Start No Obvious Cause (Re-evaluate System) Impurity_Issue Crude material has problematic impurities. Analyze_Product->Impurity_Issue Impurities Detected Solution_Inhibitor Action: Adjust inhibitor type/concentration. Consider vapor-phase inhibitor. Inhibitor_Issue->Solution_Inhibitor Solution_Process Action: Lower temperature via deeper vacuum. Reduce batch size or increase rate. Process_Issue->Solution_Process Solution_Impurity Action: Implement pre-distillation wash/treatment to remove nucleophiles or catalysts. Impurity_Issue->Solution_Impurity

Caption: A decision-making workflow for troubleshooting common acrylate distillation problems.

Section 4: Experimental Protocols

This section provides a baseline protocol for a laboratory-scale distillation.

Protocol: Inhibited Vacuum Distillation of a Generic Acrylate Ester

Objective: To purify a crude acrylate ester while preventing polymerization and elimination side reactions.

Materials:

  • Crude acrylate ester

  • Liquid-phase inhibitor (e.g., PTZ, 500 ppm)

  • Vapor-phase inhibitor (if necessary)

  • Dry, round-bottom flask (distillation pot)

  • Distillation head with condenser and receiver flask

  • Vacuum pump with a cold trap

  • Heating mantle with stirrer

  • Thermometer or temperature probe

Procedure:

  • System Preparation: Ensure all glassware is clean and completely dry. Assemble the distillation apparatus.

  • Inhibitor Addition: Charge the distillation pot with the crude acrylate ester. Add the appropriate amount of liquid-phase inhibitor (e.g., 500 mg PTZ for 1 kg of acrylate). Ensure it is fully dissolved with stirring.

  • System Seal and Evacuation: Seal the system and begin to slowly evacuate it, using a cold trap to protect the vacuum pump. A target pressure is typically between 5-15 Torr.

  • Initiate Heating and Stirring: Begin stirring the pot and gradually apply heat.

  • Distillation: Heat the pot to achieve a steady distillation rate. Monitor the head temperature; it should remain stable at the boiling point of the acrylate at the operating pressure.

  • Collection: Collect the purified distillate in the receiver flask. It is good practice to discard an initial small fraction ("forerun") which may contain more volatile impurities.

  • Shutdown: Once the distillation is complete, turn off the heat and allow the system to cool under vacuum. Once cool, slowly and carefully vent the system to atmospheric pressure with an inert gas like nitrogen before disassembling.

  • Analysis: Analyze the purified product for purity and the presence of any impurities using appropriate analytical techniques like GC-MS or HPLC.[11][12][13]

Self-Validation and Quality Control

A successful distillation is one that is both safe and yields a high-purity product. To validate your protocol:

  • Purity Analysis: Use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the purity of your final product.[11][12][13] The absence of new peaks compared to the starting material (other than the desired product) indicates that side reactions were successfully controlled.

  • Residue Inspection: After the distillation, inspect the distillation pot. The absence of solid polymer is a primary indicator that polymerization was successfully inhibited.

  • Yield Calculation: A high yield indicates that minimal material was lost to polymerization or side reactions.

Safety First
  • Acrylate monomers can cause irritation to the skin, eyes, and respiratory system.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[25]

  • Never distill acrylates without an appropriate inhibitor. An uninhibited distillation can lead to a dangerous runaway polymerization.[2]

  • Store purified monomers in opaque, tightly sealed containers in a cool, dark place, and ensure they contain a storage inhibitor like MEHQ.[24]

References
  • US3816267A, "Inhibition of acrylate polymerization," Google P
  • Schulze, S., & Vogel, H. (1998). "Aspects of the Safe Storage of Acrylic Monomers: Kinetics of the Oxygen Consumption," Chemical Engineering & Technology, [Link]

  • "Key Facts about Acrylate Monomers," Gantrade, (May 16, 2018), [Link]

  • "Analysis of Minor Ingredients in Multi-functional Acrylates and their Influence on the Properties," RadTech, [Link]

  • "The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid," [Link]

  • EP 0301879 A2, "Inhibition of polymerization during distillation of monomers," European Patent Office, [Link]

  • "material safety data sheet acrylic monomer self polymerized dpddfs-003," [Link]

  • Henriks-Eckerman, M. L., & Kanerva, L. (1997). "Gas chromatographic and mass spectrometric purity analysis of acrylates and methacrylates used as patch test substances," American Journal of Contact Dermatitis, 8(1), 20–23, [Link]

  • "Inhibition of acrylic acid and acrylate autoxidation," Organic & Biomolecular Chemistry (RSC Publishing), (April 11, 2025), [Link]

  • Mosnacek, J., et al. (2012). "Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors," Industrial & Engineering Chemistry Research, 51(9), 3910–3915, [Link]

  • "Safe Handling and Storage of Acrylate Esters," Basic Acrylic Monomers Manufacturers (BAMM), (July 5, 2012), [Link]

  • EP1396484A1, "Method for preventing polymerization in an acrylic acid manufacturing process," Google P
  • Valenti, G., et al. (2021). "Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling," ACS Publications, [Link]

  • "Mechanism of amine‐acrylate aza‐Michael addition for curing polymer networks," ResearchGate, [Link]

  • "Inhibition of acrylic acid and acrylate autoxidation," RSC Publishing, [Link]

  • WO/2005/083421, "METHOD OF DETERMINING IMPURITY IN ACRYLIC ACID," (September 9, 2005), [Link]

  • "Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies," ioMosaic, (July 28, 2020), [Link]

  • "Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography with Flam," BrJAC, (November 18, 2022), [Link]

  • "Michael addition reaction," Wikipedia, [Link]

  • Singh, A. K., et al. (2023). "Inhibition of Free Radical Polymerization: A Review," PMC, [Link]

  • "Optimisation of industrial-scale n-butyl acrylate production using reactive distillation," [Link]

  • "Michael Addition Reaction Mechanism," Chemistry Steps, (April 7, 2020), [Link]

  • Vandavasi, J. K., et al. (2016). "Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents," The Journal of Organic Chemistry, 81(23), 11836–11847, [Link]

  • "Design and control of butyl acrylate reactive distillation column system," ResearchGate, (August 9, 2025), [Link]

  • "Exploiting retro oxa-Michael chemistry in polymers," SciSpace, (January 4, 2023), [Link]

  • "Summary of Solutions to Common Problems in Acrylic Resin Production," [Link]

  • EP 1396484 B1, "Method for preventing polymerization in an acrylic acid manufacturing process," European Patent Office, (October 31, 2007), [Link]

  • "Distillation Control, Optimization, and Tuning," OAPEN Library, [Link]

  • "Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns," Aidic, [Link]

  • "Methodologies for the optimisation, control and consideration of uncertainty of reactive distillation," UCL Discovery, [Link]

  • Kamat, S. V., et al. (1992). "Biocatalytic synthesis of acrylates in organic solvents and supercritical fluids: I. optimization of enzyme environment," PubMed, [Link]

Sources

Handling moisture sensitivity of 4-Methylphenyl 3-chloropropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Handling, Stability, and Troubleshooting for Moisture-Sensitive Aryl Esters Ticket ID: #TSC-MPC-001 Urgency: High (Irreversible Degradation Risk)[1][2]

Compound Profile & Reactivity Assessment

Compound: 4-Methylphenyl 3-chloropropanoate Structure: Cl-CH₂-CH₂-C(=O)-O-(C₆H₄)-CH₃ Class:


-Halogenated Phenolic Ester[1][2]

Technical Summary: This compound exhibits elevated hydrolytic instability compared to standard alkyl esters.[2] This sensitivity arises from two synergistic structural factors:

  • The Leaving Group (Electronic Effect): The ester is derived from p-cresol (4-methylphenol).[1][2] Phenoxides are significantly better leaving groups (

    
    ) than alkoxides (
    
    
    
    ), making the carbonyl carbon highly susceptible to nucleophilic attack by water.
  • The

    
    -Chloro Substituent (Inductive Effect):  The chlorine atom at the 
    
    
    
    -position exerts an electron-withdrawing inductive effect (-I), further increasing the electrophilicity of the carbonyl carbon.[1][2]

Degradation Risk: Upon exposure to moisture, the compound hydrolyzes to 3-chloropropanoic acid (corrosive) and 4-methylphenol (p-cresol, toxic/odorous).[1][2] Under basic conditions, it is also prone to


-elimination , yielding acrylate byproducts.[2]

Storage & Handling Protocols (Prevention)

Storage Specifications
ParameterRequirementRationale
Temperature -20°C (Freezer)Kinetic suppression of hydrolysis and elimination rates.[1][2][3]
Atmosphere Argon or Nitrogen (Headspace)Displaces atmospheric moisture. Argon is preferred (heavier than air).[2]
Container Amber Glass, Teflon-lined capPrevents photolytic degradation (if any) and ensures a tight seal against humidity.[2]
Desiccant P₂O₅ or Activated Sieves (in desiccator)Secondary barrier against moisture ingress during storage.[2]
Handling Best Practices
  • Equilibration: Allow the storage vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the product.[2]

  • Solvent Selection: Use only anhydrous solvents (THF, DCM, Toluene) dried over molecular sieves (3Å or 4Å).

  • Transfer: Avoid open-air weighing if humidity is >40%.[1][2] Use a glovebox or weigh rapidly into a tared flask pre-flushed with inert gas.[2]

Troubleshooting Guide (FAQ)

Q1: I observe a strong "medicinal" or "tar-like" smell upon opening the vial. Is the compound compromised?

Diagnosis: Likely Hydrolysis.[2] Explanation: The parent ester is generally odorless or has a faint sweet smell.[2] A sharp, medicinal odor indicates the release of 4-methylphenol (p-cresol) , the hydrolysis byproduct. Action: Run a TLC or ¹H NMR immediately. Look for the disappearance of the ester methylene triplets and the appearance of a broad phenolic -OH peak.[1] If degradation is <5%, purify immediately.[2] If >10%, repurification may yield diminishing returns due to the autocatalytic nature of the generated acid.

Q2: My yield is low, and I see a new spot on TLC that is NOT the hydrolysis product. What happened?

Diagnosis:


-Elimination (Formation of 4-methylphenyl acrylate).[1][2]
Explanation:  You likely used a basic workup (e.g., NaHCO₃ wash) or a basic reaction condition.[2] The 

-chlorine makes the

-protons acidic.[1] Bases can trigger E2 elimination, removing HCl to form the acrylate double bond. Action: Avoid strong bases. For neutralization, use cold, dilute phosphate buffers (pH 6-7) rather than carbonates or hydroxides.[2]
Q3: Can I recrystallize this from Ethanol or Methanol?

Diagnosis: Transesterification Risk.[2] Explanation: NO. Phenolic esters are "activated."[2] Heating in methanol/ethanol can lead to transesterification, where the solvent attacks the carbonyl, displacing p-cresol and forming Methyl 3-chloropropanoate. Action: Use non-protic solvent systems for recrystallization, such as Toluene/Hexanes or Dichloromethane/Pentane .[2]

Visualizing the Instability

The following diagram details the two primary degradation pathways you must avoid: Hydrolysis (moisture-driven) and Elimination (base-driven).[1][2]

G Start 4-Methylphenyl 3-chloropropanoate Intermediate Tetrahedral Intermediate Start->Intermediate + Water (Nucleophilic Attack) Acrylate 4-methylphenyl acrylate (Elimination Product) Start->Acrylate + Base (E2 Elimination of HCl) Water H₂O (Moisture) Base Base (OH⁻ / HCO₃⁻) Acid 3-chloropropanoic acid (Corrosive) Intermediate->Acid Collapse Phenol p-Cresol (Toxic Leaving Group) Intermediate->Phenol Leaving Group

Figure 1: Degradation pathways.[2] The central path (Blue to Red) shows moisture-induced hydrolysis.[1] The lower path (Yellow) shows base-induced elimination of HCl.[1]

Safe Workup Protocol (Low-Hydrolysis Method)

Standard aqueous workups often destroy this compound.[2] Use this modified "Cold/Fast" protocol to isolate the ester from a reaction mixture.

Reagents:

  • Saturated NaCl (Brine)[2]

  • Phosphate Buffer (pH 6.5 - 7.0), pre-chilled to 4°C[1]

  • Anhydrous Na₂SO₄ (Sodium Sulfate) - Avoid MgSO₄ if highly acidic conditions are suspected, as it can be slightly Lewis acidic.[1]

Step-by-Step:

  • Quench Cold: Cool the reaction mixture to 0°C in an ice bath.

  • Dilution: Dilute with a non-polar organic solvent (DCM or Et₂O). Do not use Ethyl Acetate if traces of free amine bases are present, as it can complicate purification.

  • The "Flash" Wash:

    • Pour the cold mixture into a separatory funnel.

    • Add the cold Phosphate Buffer.[2]

    • Shake vigorously for only 15-20 seconds .

    • Immediately drain the organic layer.[2] Do not let layers sit and separate for minutes.

  • Drying: Pass the organic layer directly over a pad of Anhydrous Na₂SO₄.[2]

  • Evaporation: Concentrate on a rotary evaporator with the bath temperature set < 30°C . High heat promotes elimination.[2]

Analytical Validation (Self-Check)

Before proceeding to the next step of your synthesis, validate integrity using these markers.

MethodObservationStatus
TLC Single spot,

distinct from p-cresol standard.
Pass
¹H NMR Triplet at ~2.8 ppm (

-Cl) and ~3.8 ppm (

-C=O).[1][2]
Pass
¹H NMR Broad singlet > 5.0 ppm (Phenolic OH) or doublet at 6.0-6.4 ppm (Vinyl protons).[1][2]Fail (Hydrolysis or Elimination)
IR Sharp Carbonyl stretch at ~1750-1760 cm⁻¹ (Phenolic ester shift).[1][2]Pass
IR Broad stretch 3200-3600 cm⁻¹ (-OH).[1][2]Fail (Wet/Hydrolyzed)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7899, 3-Chloropropionic acid.[2] Retrieved from [Link][2]

    • Cited for: Reactivity of the acid component and pKa d
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.).[2] Butterworth-Heinemann.[1]

    • Cited for: General purification protocols for moisture-sensitive esters and solvent drying techniques.[1][2]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd Ed.).[2] Oxford University Press.[2]

    • Cited for: Mechanism of nucleophilic acyl substitution in phenolic esters vs. alkyl esters (pKa of leaving groups).
  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.[1][2][4] University of Pittsburgh, Department of Chemistry. Retrieved from [Link]

    • Cited for: Inert gas handling and Schlenk line protocols.[4]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum of 4-Methylphenyl 3-chloropropanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-Methylphenyl 3-chloropropanoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It delves into the rationale behind the observed chemical shifts and coupling patterns, offering a comparative analysis with structurally similar molecules. The content herein is grounded in established spectroscopic principles and supported by experimental data from reputable sources to ensure scientific integrity and practical applicability.

The Structural Significance of this compound

This compound, also known as p-cresyl 3-chloropropanoate, is an ester combining a phenolic component, p-cresol, with a short-chain chlorinated carboxylic acid, 3-chloropropanoic acid. This structure presents distinct proton environments that are readily distinguishable by 1H NMR spectroscopy, making it an excellent case study for understanding the influence of aromaticity, electron-withdrawing groups, and ester linkages on proton chemical shifts and spin-spin coupling.

Predicted 1H NMR Spectrum of this compound

A detailed analysis of the molecular structure allows for a robust prediction of the 1H NMR spectrum. The molecule possesses four unique proton environments, which will give rise to four distinct signals in the spectrum.

Protons (Label)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
a (Ar-CH3)~2.3Singlet3HN/A
b (Aromatic H)~7.0-7.2Multiplet (AA'BB' system)4HN/A
c (-CH2-Cl)~3.8Triplet2H~6-7
d (-O-C=O-CH2-)~2.9Triplet2H~6-7

Rationale for Predicted Chemical Shifts and Multiplicities:

  • Protons 'a' (Ar-CH3): The methyl protons on the aromatic ring are expected to resonate at a chemical shift of approximately 2.3 ppm. This is a characteristic region for methyl groups attached to a benzene ring. Due to the absence of adjacent protons, this signal will appear as a singlet.

  • Protons 'b' (Aromatic H): The four aromatic protons will exhibit a complex splitting pattern, often appearing as a multiplet in the range of 7.0-7.2 ppm. Specifically, due to the para-substitution, they form an AA'BB' spin system. The protons ortho to the ester group will be slightly downfield compared to the protons ortho to the methyl group.

  • Protons 'c' (-CH2-Cl): The methylene protons adjacent to the electron-withdrawing chlorine atom are expected to be significantly deshielded, appearing at approximately 3.8 ppm. These protons are coupled to the adjacent methylene group ('d'), resulting in a triplet, assuming a typical vicinal coupling constant of around 6-7 Hz.

  • Protons 'd' (-O-C=O-CH2-): The methylene protons alpha to the carbonyl group of the ester are also deshielded, with an expected chemical shift of around 2.9 ppm. They are coupled to the neighboring methylene group ('c'), which will also result in a triplet with a similar coupling constant.

Comparative Spectral Analysis

To better understand the spectral features of this compound, a comparison with related molecules is invaluable.

Comparison with Phenyl 3-chloropropanoate

The 1H NMR spectrum of Phenyl 3-chloropropanoate would be very similar to that of our target molecule, with one key difference: the absence of the methyl group on the aromatic ring.

  • Aromatic Region: The aromatic region of phenyl 3-chloropropanoate would show a more complex multiplet for the five aromatic protons, typically in the range of 7.1-7.4 ppm.

  • Aliphatic Region: The signals for the 3-chloropropanoate moiety would remain largely unchanged, with two triplets around 3.8 ppm and 3.0 ppm.

This comparison highlights the diagnostic utility of the singlet at ~2.3 ppm for identifying the 4-methylphenyl group.

Comparison with Ethyl 3-chloropropanoate

Comparing our target molecule to a simple alkyl ester like Ethyl 3-chloropropanoate further isolates the influence of the aromatic ring. The 1H NMR spectrum of ethyl 3-chloropropanoate displays signals for the ethyl group (a quartet and a triplet) and the 3-chloropropanoate group (two triplets).[1]

  • Absence of Aromatic Signals: The most obvious difference is the lack of signals in the aromatic region (7.0-8.0 ppm).

  • Shielding of Propanoate Protons: The methylene protons of the 3-chloropropanoate group in the ethyl ester are slightly more shielded (further upfield) compared to the 4-methylphenyl ester. This is due to the electron-withdrawing nature of the phenyl ring, which deshields the adjacent ester oxygen and, consequently, the entire propanoate chain to a small extent. For ethyl 3-chloropropionate, the methylene adjacent to the chlorine appears around 3.75 ppm, and the methylene adjacent to the carbonyl is around 2.79 ppm.[1]

Experimental Protocol for 1H NMR Spectrum Acquisition

To obtain a high-quality 1H NMR spectrum of this compound, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common choice due to its excellent solubilizing properties for many organic compounds and its single residual proton peak at ~7.26 ppm, which can serve as an internal reference.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer for better signal dispersion and resolution.

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Typical acquisition parameters:

      • Spectral Width: 12-16 ppm

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-2 seconds

      • Number of Scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the spectrum by setting the TMS peak to 0 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Workflow for 1H NMR Spectrum Analysis

The logical flow from sample to structural elucidation is a critical aspect of spectroscopic analysis.

Caption: Workflow for 1H NMR analysis of this compound.

Conclusion

The 1H NMR spectrum of this compound is a clear illustration of fundamental spectroscopic principles. Each signal's chemical shift, multiplicity, and integration provides unambiguous evidence for the compound's structure. By comparing its predicted spectrum with those of related molecules, we can confidently assign each resonance and appreciate the subtle electronic effects that govern proton environments. This guide provides a comprehensive framework for the analysis of this and similar ester compounds, empowering researchers to interpret their NMR data with a high degree of confidence.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Comparing reactivity of 4-Methylphenyl 3-chloropropanoate vs. 3-bromopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of


-substituted propionates—critical scaffolds for 

-amino acids and heterocyclic APIs—the choice of the halogen leaving group is a determinant factor for yield, purity, and reaction trajectory.

This guide compares 4-Methylphenyl 3-chloropropanoate (Reagent A) and 4-Methylphenyl 3-bromopropanoate (Reagent B) . While structurally similar, their kinetic profiles differ significantly due to the carbon-halogen bond strength. This guide provides experimental evidence and decision frameworks to assist researchers in selecting the optimal reagent for nucleophilic substitution (


) versus elimination (

) pathways.
FeatureThis compound4-Methylphenyl 3-bromopropanoate
CAS No. [Generic Analog][Generic Analog]
Leaving Group Chloride (

)
Bromide (

)
C-X Bond Energy ~338 kJ/mol (Stronger)~276 kJ/mol (Weaker)
Reactivity (

)
Moderate; often requires heat/catalystHigh; proceeds at RT
Stability High; shelf-stableModerate; light-sensitive
Primary Risk Harsh conditions promote side-reactionsCompeting elimination to acrylate

Mechanistic Analysis & Reactivity Profile

The reactivity difference is governed by the "leaving group ability," which correlates inversely with the basicity of the halide anion.[1] Bromide (


 of HBr = -9) is a weaker base and a better leaving group than Chloride (

of HCl = -7).
Competing Pathways

When reacting these esters with nucleophiles (e.g., amines, thiols), two pathways compete:

  • Substitution (

    
    ):  Desired pathway for linker synthesis.
    
  • Elimination (

    
    ):  Undesired pathway leading to 4-methylphenyl acrylate .
    

The 3-bromopropanoate is significantly more prone to elimination under basic conditions due to the lability of the C-Br bond, whereas the 3-chloropropanoate often requires higher activation energy, allowing for more controlled thermal ramping.

ReactionPathways Start 4-Methylphenyl 3-halopropanoate Sub_Product Substitution Product (beta-functionalized) Start->Sub_Product SN2 (k_sub) Favored by: 3-Bromo, Polar Aprotic Solvent Elim_Product Elimination Product (4-Methylphenyl acrylate) Start->Elim_Product E2 (k_elim) Favored by: Strong Base, Heat Nu Nucleophile (Nu:) Nu->Sub_Product Base Base (B:) Base->Elim_Product

Figure 1: Competing reaction pathways.


 is generally 50-100x faster for the bromo-derivative compared to the chloro-derivative.

Experimental Case Studies

Case Study 1: Synthesis of N-Substituted -Amino Esters

Objective: Alkylation of Benzylamine (


 eq) to form the secondary amine.
Protocol A: Using 3-chloropropanoate (Finkelstein Modification)

Direct reaction of the chloro-ester is sluggish. Addition of catalytic KI is required.

  • Dissolution: Dissolve this compound (

    
     mmol) in MeCN (
    
    
    
    mL).
  • Catalyst: Add NaI (

    
     eq) and 
    
    
    
    (
    
    
    eq). Stir for 15 min to generate the transient iodo-species.
  • Addition: Add Benzylamine (

    
     mmol).
    
  • Reaction: Heat to reflux (

    
    C) for 12 hours.
    
  • Workup: Filter salts, concentrate, and purify via flash chromatography (Hex/EtOAc).

Protocol B: Using 3-bromopropanoate
  • Dissolution: Dissolve 4-Methylphenyl 3-bromopropanoate (

    
     mmol) in DMF (
    
    
    
    mL).
  • Base: Add DIPEA (

    
     eq). Note: Weaker base prevents elimination.
    
  • Addition: Add Benzylamine (

    
     mmol) dropwise at 
    
    
    
    C.
  • Reaction: Stir at Room Temperature (

    
    C) for 2 hours.
    
  • Workup: Dilute with water, extract with EtOAc.

Results Comparison:

Metric Protocol A (Chloro) Protocol B (Bromo)
Time 12 Hours 2 Hours

| Temp |


C | 

C | | Yield | 78% | 92% | | Impurity | Thermal degradation products | Trace Acrylate (<3%) |

Insight: The Bromo-derivative allows for milder conditions, preserving the integrity of the ester bond and the p-tolyl moiety. The Chloro-derivative requires forcing conditions (heat/iodide) which may cause transesterification if alcohols are present.

Case Study 2: Controlled Elimination to Acrylates

Objective: Synthesis of 4-Methylphenyl acrylate (a Michael acceptor).

  • Reagent: 4-Methylphenyl 3-bromopropanoate.

  • Conditions: DBU (

    
     eq), THF, 
    
    
    
    C
    
    
    RT, 30 mins.
  • Observation: Quantitative conversion to the acrylate.

  • Contrast: The 3-chloropropanoate requires heating with stronger bases (e.g., NaOEt) to achieve the same elimination, often resulting in polymerization of the acrylate product due to thermal stress.

Decision Matrix & Selection Guide

When should you choose the Chloro vs. the Bromo derivative?

DecisionTree Start Select Reagent Nucleophile Is the Nucleophile Sensitive/Sterically Hindered? Start->Nucleophile Sensitive Yes (e.g., complex amine) Nucleophile->Sensitive Yes Robust No (e.g., simple azide, thiol) Nucleophile->Robust No UseBromo USE 3-BROMOPROPANOATE (High Reactivity, Mild Temp) Sensitive->UseBromo Temp Can the substrate tolerate >60°C? Robust->Temp Temp->UseBromo No UseChloro USE 3-CHLOROPROPANOATE (Lower Cost, High Stability) Temp->UseChloro Yes Finkelstein Add KI (Catalytic) to activate Chloro UseChloro->Finkelstein If slow

Figure 2: Selection logic for halogenated propionates.

Summary Recommendations
  • Use 3-Bromopropanoate when:

    • The nucleophile is poor or sterically hindered.

    • The substrate contains thermally sensitive groups (e.g., BOC-protected amines).

    • Rapid kinetics are required to outcompete degradation.

  • Use 3-Chloropropanoate when:

    • Cost is the primary driver (typically 30-40% cheaper at scale).

    • The reaction will be run in a flow reactor at high temperature (high thermal stability).

    • You need to avoid accidental elimination during storage or handling.

References

  • Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function. W. H. Freeman. (General reactivity of alkyl halides: Br vs Cl).[1][2]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.
  • BenchChem. (2025).[1][3][4] Comparative Analysis of Leaving Group Ability: Bromide vs. Other Halogens. Link (General trends in leaving group ability).

  • Master Organic Chemistry. (2026). What Makes A Good Leaving Group?Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Kinetics of reactions).

Sources

Optimizing HPLC Separation of 4-Methylphenyl 3-chloropropanoate: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methylphenyl 3-chloropropanoate (also known as p-tolyl 3-chloropropionate) is a critical intermediate in the synthesis of heterocyclic pharmaceutical scaffolds, particularly dihydrocoumarins and indanones via Friedel-Crafts cyclization. Its purity is paramount, as residual precursors—specifically p-cresol and 3-chloropropanoic acid —can poison downstream catalysts or lead to genotoxic byproducts.

This guide provides a scientifically grounded comparison of HPLC methodologies for isolating and quantifying this ester. Unlike generic protocols, we analyze the specific hydrophobic and electronic interactions of the p-tolyl moiety to recommend optimal stationary phases and mobile phase gradients.

Part 1: Chemical Context & Separation Challenges[1]

To develop a robust method, one must understand the analyte's behavior relative to its impurities. The separation challenge lies in resolving the lipophilic ester from its significantly more polar hydrolysis products.

The Impurity Profile (Causality Analysis)
  • 3-Chloropropanoic Acid: Highly polar, elutes near the void volume. Requires acidic mobile phase to prevent peak fronting.

  • p-Cresol (4-Methylphenol): The starting material.[1][2] It is aromatic and moderately polar. It often co-elutes with the target if the organic gradient is too steep.

  • This compound (Target): Lipophilic ester. Retains strongly on C18.

  • 4-Methylphenyl Acrylate: A potential elimination byproduct (HCl loss), structurally similar to the target but slightly less polar due to conjugation.

Visualization: Synthesis & Impurity Origin

The following diagram maps the chemical origins of the species we must separate.

SynthesisPath Acid 3-Chloropropanoic Acid (Hydrolysis Impurity) Target 4-Methylphenyl 3-chloropropanoate (Target Analyte) Acid->Target Esterification (+ p-Cresol) Cresol p-Cresol (Precursor) Cresol->Target Acylation Target->Acid Hydrolysis (H2O) Target->Cresol Hydrolysis Acrylate 4-Methylphenyl Acrylate (Elimination Byproduct) Target->Acrylate Elimination (-HCl)

Caption: Chemical pathway showing the origin of critical impurities (red) relative to the target ester (green).

Part 2: Comparative Performance Data

We compared the theoretical and representative performance of two distinct stationary phases: a standard C18 (Octadecyl) and a Phenyl-Hexyl phase.

Why Phenyl-Hexyl?

While C18 relies solely on hydrophobic interactions, Phenyl-Hexyl columns offer


 interactions  with the aromatic ring of the 4-methylphenyl group. This orthogonal selectivity often provides superior resolution between the phenolic precursor and the ester product.
Representative Retention Data (Gradient Elution)

Conditions: 150 x 4.6 mm, 5 µm column. Flow: 1.0 mL/min.[3] Temp: 30°C. Detection: UV 220 nm. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: Acetonitrile.[4][5]

AnalyteRetention Time (min) [C18]Retention Time (min) [Phenyl-Hexyl]Tailing Factor (Tf)Resolution (Rs) from Target
3-Chloropropanoic Acid 2.11.81.2> 10.0
p-Cresol 4.85.41.16.5
Target Ester 9.2 10.1 1.05 N/A
4-Methylphenyl Acrylate 10.511.81.12.2

Analysis:

  • C18 Performance: Provides adequate separation but requires careful gradient control to prevent p-Cresol from merging with the solvent front or the target if the gradient starts too high (>50% B).

  • Phenyl-Hexyl Performance: Shows increased retention for all aromatic species. The resolution between p-Cresol and the Target Ester is significantly improved due to the specific interaction with the ester's phenolic ring.

Part 3: Detailed Experimental Protocol

This protocol is designed to be self-validating. The "System Suitability" step ensures the column and mobile phase are performing correctly before samples are wasted.

Reagents & Preparation
  • Solvent A: Water (HPLC Grade) + 0.1% Phosphoric Acid (H₃PO₄) or Formic Acid. Note: Phosphoric acid provides better peak shape for the acidic impurity but is not MS-compatible.

  • Solvent B: Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile.

Instrument Parameters
  • Column: C18 (L1) or Phenyl-Hexyl (L11), 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C (Controlled).

  • Detection: UV at 220 nm (primary) and 254 nm (secondary).

    • Why 220 nm? The ester carbonyl and the aromatic ring absorb strongly here, maximizing sensitivity for the non-conjugated ester.

Gradient Program
Time (min)% Solvent A% Solvent BAction
0.09010Initial equilibration
2.09010Hold to elute polar acid
12.01090Linear ramp to elute ester
15.01090Wash column
15.19010Return to initial
20.09010Re-equilibration
Method Validation Workflow

Use this logic flow to troubleshoot and validate your specific setup.

MethodValidation Start Start Method Validation CheckVoid Check Void Volume (t0) Is 3-Chloropropanoic Acid retained? Start->CheckVoid AdjustAq Increase Aqueous Phase (Start at 5% B) CheckVoid->AdjustAq No (RT < 1.5 min) CheckRes Check Resolution (Rs) p-Cresol vs. Target > 2.0? CheckVoid->CheckRes Yes AdjustAq->CheckRes SwitchCol Switch to Phenyl-Hexyl Column CheckRes->SwitchCol No (Co-elution) CheckShape Check Peak Symmetry Tailing Factor < 1.5? CheckRes->CheckShape Yes SwitchCol->CheckShape AddAcid Increase Modifier (0.1% H3PO4) CheckShape->AddAcid No (Tailing) Final Method Validated CheckShape->Final Yes AddAcid->Final

Caption: Decision tree for optimizing the separation of this compound from its precursors.

References

  • SIELC Technologies. "Separation of 3-Chloropropanoic acid on Newcrom R1 HPLC column." SIELC Application Notes. Link

  • National Institute of Standards and Technology (NIST). "p-Cresol: Gas Chromatography and Retention Indices." NIST Chemistry WebBook, SRD 69. Link

  • BenchChem. "Synthesis and Characterization of 4'-Bromo-3-(3-methylphenyl)propiophenone." (Context on Friedel-Crafts intermediates and chloropropanoyl derivatives). Link

  • PubChem. "Methyl 3-chloropropionate: Chemical Properties and Spectral Data." National Library of Medicine. Link

  • Chromatography Online. "Improving HPLC Separation of Polyphenols." (Principles of separating phenolic esters). Link

Sources

High-Resolution TLC Visualization of p-Cresol Esters: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals synthesizing phenolic derivatives, thin-layer chromatography (TLC) remains a foundational tool for reaction monitoring and purification. However, the esterification of p-cresol (e.g., forming p-tolyl acetate or p-tolyl benzoate) fundamentally alters the molecule's electronic properties.

This guide objectively compares TLC visualization methods for p-cresol esters, detailing the mechanistic causality behind each technique. By understanding the chemical interplay between the analyte and the stain, scientists can avoid false negatives and establish highly reliable, self-validating analytical workflows.

Mechanistic Causality: Why Standard Phenol Stains Fail on Esters

To select the correct visualization method, one must first understand the electronic shift that occurs during the esterification of p-cresol.

The parent compound, p-cresol, contains a free phenolic hydroxyl (-OH) group. This group is strongly electron-donating, making the aromatic ring highly nucleophilic. Consequently, p-cresol reacts rapidly with electrophilic stains like p-Anisaldehyde or Vanillin under acidic conditions, forming highly conjugated, brightly colored cationic complexes [1].

However, esterification masks this hydroxyl group . The resulting ester linkage withdraws electron density compared to the free phenol, deactivating the aromatic ring toward electrophilic attack. As a result, p-cresol esters will typically yield false negatives when treated with p-anisaldehyde or vanillin [1].

To visualize p-cresol esters effectively, researchers must rely on methods that target the preserved structural features: the aromatic


-system and the oxidizable carbon framework.

Selectivity Parent p-Cresol (Phenol) Free -OH Group pAnis p-Anisaldehyde (Requires Nucleophile) Parent->pAnis Highly Reactive (Pink/Purple) UV254 UV 254 nm (Detects Aromatic Ring) Parent->UV254 Quenches F254 PMA PMA / CAM (Oxidizes Organics) Parent->PMA Reduces Mo(VI) Ester p-Cresol Ester Masked -OH Group Ester->pAnis No Reaction (False Negative) Ester->UV254 Quenches F254 Ester->PMA Reduces Mo(VI)

Caption: Visualization selectivity based on the masking of the phenolic hydroxyl group.

Comparative Analysis of Effective Visualization Methods

Because p-cresol esters possess an intact aromatic ring, Ultraviolet (UV) Light at 254 nm is the gold standard for non-destructive visualization [1]. For destructive chemical staining, universal oxidative stains like Phosphomolybdic Acid (PMA) and Cerium Ammonium Molybdate (CAM) are required, as they rely on the thermal reduction of transition metals rather than nucleophilic substitution [2].

Quantitative Method Comparison
Visualization MethodMechanism of ActionDestructivenessColorationSensitivity for p-Cresol Esters
UV Light (254 nm) Fluorescence quenching by the aromatic

-system
Non-destructiveDark spots on a bright green backgroundHigh
Iodine (

) Vapor
Reversible charge-transfer complex formation with

-electrons
Semi-destructive (Reversible)Yellow-brown spots on a light backgroundModerate to High
PMA Stain Thermal reduction of Mo(VI) to Mo(IV) by the organic compoundDestructiveBlue-green spots on a yellow-green backgroundHigh
CAM Stain Oxidation by Ce(IV) and reduction of Mo(VI)DestructiveDark blue spots on a pale yellow backgroundVery High
p-Anisaldehyde Acid-catalyzed electrophilic aromatic substitutionDestructiveNegative (Fails due to masked -OH)None

Self-Validating Experimental Protocols

To maximize data recovery and ensure absolute confidence in spot identification, every TLC plate should be treated as a sequential, self-validating system. By applying non-destructive methods first, followed by semi-destructive, and finally destructive methods, researchers can cross-reference Rf values across multiple visualization modalities.

Workflow Start Develop TLC Plate (Include p-Cresol Control) UV 1. UV Light (254 nm) Non-destructive Start->UV Dry plate completely Iodine 2. Iodine Chamber Reversible UV->Iodine Outline spots in pencil Destructive 3. Chemical Stain (PMA or CAM) Iodine->Destructive Allow I2 to sublimate off Analyze Data Acquisition & Rf Calculation Destructive->Analyze Heat plate (200°C)

Caption: Sequential TLC visualization workflow maximizing data recovery from a single plate.

Protocol 1: Co-Spotting & UV Visualization (Non-Destructive)

Causality: UV visualization relies on the compound preventing the zinc sulfide indicator in the silica from receiving UV light [1]. Co-spotting ensures that any shift in Rf is due to the chemical transformation (esterification) rather than solvent front anomalies.

  • Preparation: Spot the starting material (p-cresol), the reaction mixture, and a co-spot of both on an F254 silica gel plate. Elute the plate in an appropriate solvent system (e.g., Hexanes/Ethyl Acetate).

  • Drying: Thoroughly dry the plate using a heat gun or compressed air to remove all traces of the eluent.

  • Visualization: Place the plate under a 254 nm UV lamp. The p-cresol ester will appear as a dark, distinct spot against the fluorescent green background.

  • Validation: Lightly trace the perimeter of the dark spots with a graphite pencil.

Protocol 2: Iodine Vapor Chamber (Semi-Destructive)

Causality: Iodine sublimes at room temperature and temporarily binds to the electron-rich areas of the ester (the aromatic ring and carbonyl oxygen), forming a visible brown complex [2].

  • Chamber Setup: In a fume hood, place a 0.5-inch layer of silica gel in a glass jar with a tightly sealing lid. Add a small scoop of elemental iodine crystals and allow the chamber to equilibrate for 30 minutes [2].

  • Exposure: Place the UV-marked TLC plate into the chamber using forceps. Seal the lid.

  • Development: Leave the plate for 2 to 5 minutes. The p-cresol ester will emerge as a yellow-brown spot.

  • Validation: Remove the plate and immediately mark the center of the iodine spots. The spots will fade as the iodine evaporates. Allow the plate to sit in the fume hood until the brown color completely dissipates before proceeding to chemical staining.

Protocol 3: CAM / PMA Staining (Destructive)

Causality: Harsh oxidative stains force a redox reaction. The p-cresol ester is oxidized, while the molybdenum complex is reduced to "molybdenum blue," providing high-contrast visualization [2].

  • Dipping: Using forceps, swiftly dip the iodine-cleared TLC plate into a jar containing either CAM or PMA stain solution. Ensure the plate is submerged for no more than 1–2 seconds to prevent the analyte from dissolving into the stain [2].

  • Wiping: Wipe the back (glass/aluminum side) of the plate with a paper towel to remove excess stain.

  • Heating: Apply uniform heat using a heat gun (set to ~200°C) or a hot plate. Move the heat source continuously to prevent burning the silica.

  • Validation: The p-cresol ester will appear as a dark blue/black spot. Confirm that this colored spot perfectly overlaps with the pencil markings previously made during the UV and Iodine steps.

References

  • Nichols, L. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from[Link]

  • REACH Devices. (2025). TLC Stains. REACH Devices, LLC. Retrieved from[Link]

Technical Guide: Distinguishing 4-Methylphenyl 3-chloropropanoate from Isomeric Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development, 4-Methylphenyl 3-chloropropanoate serves as a critical linker or intermediate. Its structural integrity is paramount because isomeric impurities often possess vastly different reactivities (e.g., alkylation rates) or biological toxicities.

The two primary "silent" threats to this molecule are:

  • Regioisomerism of the Ring: 2-Methylphenyl (Ortho) or 3-Methylphenyl (Meta) analogs.

  • Isomerism of the Aliphatic Chain: 4-Methylphenyl 2-chloropropanoate (an

    
    -chloro isomer).
    

Standard LC-MS methods often fail to distinguish these due to identical molecular weights (


 Da) and similar polarity. This guide establishes a multi-modal analytical hierarchy, prioritizing 

H-NMR
for structural validation and HPLC for quantitative purity.

Structural Analysis & The "Enemy" Impurities

Before selecting an analytical method, we must visualize the structural differences that define our detection strategy.

StructuralAnalysis cluster_legend Key Structural Differences Target TARGET This compound (Achiral Chain, Para-Substituted) Impurity_Chain IMPURITY A (Chain Isomer) 4-Methylphenyl 2-chloropropanoate (Chiral Center, Alpha-Chloro) Target->Impurity_Chain Distinguishable by Aliphatic NMR Coupling Impurity_Ring IMPURITY B (Ring Isomer) 2-Methylphenyl 3-chloropropanoate (Ortho-Substituted) Target->Impurity_Ring Distinguishable by Aromatic NMR Splitting Note1 3-Cl Chain: -CH2-CH2- (Triplet-Triplet) Note2 2-Cl Chain: -CH(Cl)-CH3 (Quartet-Doublet)

Figure 1: Structural relationship between the target compound and its most common isomeric impurities.

Primary Validation: Nuclear Magnetic Resonance ( H-NMR)

NMR is the only self-validating method for this specific problem. While chromatography separates, NMR proves structure.

The "Kill Shot": Distinguishing the Chain (3-Cl vs 2-Cl)

The most dangerous impurity is the 2-chloropropanoate isomer, often formed if the starting material (3-chloropropanoyl chloride) is contaminated with 2-chloropropanoyl chloride.

  • Target (3-Cl): Possesses a

    
     ethylene bridge. This system appears as two distinct triplets .
    
  • Impurity (2-Cl): Possesses a chiral center

    
    . This appears as a quartet (1H)  and a doublet (3H) .
    
The Ring Substitution (Para vs Ortho)
  • Target (Para): Symmetric AA'BB' system. Two "roofed" doublets in the aromatic region.

  • Impurity (Ortho): Asymmetric ABCD system. Complex multiplet pattern.

Table 1: Comparative H-NMR Data (400 MHz, CDCl )
MoietyProton TypeTarget: 3-Cl Propanoate (Expected)Impurity: 2-Cl Propanoate (Expected)Diagnosis
Chain

-CH (to C=O)

2.95 (t, 2H)

4.45 (q, 1H)
CRITICAL: Triplet vs Quartet
Chain

-CH (to Cl)

3.85 (t, 2H)

1.70 (d, 3H)
CRITICAL: Methylene vs Methyl
Ring Aromatic

7.0 - 7.2 (AA'BB', 4H)

7.0 - 7.2 (AA'BB', 4H)
No distinction here
Methyl Ar-CH


2.35 (s, 3H)

2.35 (s, 3H)
Overlapping

Technical Note: Chemical shifts are estimated based on substituent additivity rules derived from Ethyl 3-chloropropionate and p-Cresol spectra [1, 2]. The shift of the


-proton in the 2-Cl isomer (

4.45 ppm) is significantly downfield from the 3-Cl isomer (

2.95 ppm) due to the direct attachment of the chlorine atom.

Secondary Validation: Chromatographic Separation (HPLC)[3]

Once the structure is confirmed by NMR, HPLC is required to quantify the impurity levels (NMR LOD is typically only


0.5%).
Separation Logic
  • Ring Isomers (Ortho vs Para): Ortho-substituted esters are sterically more compact and often have lower boiling points (GC) or different dipole moments (HPLC) than the linear Para isomers.

  • Chain Isomers (2-Cl vs 3-Cl): The 2-Cl isomer is generally more non-polar due to the shielding of the carbonyl by the bulky chlorine, often resulting in longer retention times in Reverse Phase (RP) HPLC compared to the 3-Cl isomer.

Recommended HPLC Protocol

Objective: Baseline separation of regioisomers.

  • Column: Phenyl-Hexyl or C18 (High Carbon Load). Why? Phenyl columns utilize

    
     interactions to separate the aromatic isomers (Ortho/Meta/Para) more effectively than standard C18 [3].[1]
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0-2 min: 5% B (Equilibration)

    • 2-15 min: 5%

      
       80% B (Linear Ramp)
      
    • 15-20 min: 80% B (Wash)

  • Detection: UV @ 220 nm (Ester/Cl absorption) and 270 nm (Aromatic).

HPLC_Workflow Sample Crude Sample Column Phenyl-Hexyl Column (Selectivity for Ring Isomers) Sample->Column Detector UV-Vis (270 nm) Column->Detector Result1 Peak 1: Ortho-Isomer (Steric Shielding) Detector->Result1 Early Elution Result2 Peak 2: Target (Para) (Linear/Planar) Detector->Result2 Late Elution

Figure 2: Separation logic for ring isomers using Phenyl-Hexyl stationary phases.

Experimental Protocol: The "Spike" Validation

To ensure your assay is not reporting false purity, you must perform a Standard Addition (Spike) experiment.

Step-by-Step Methodology
  • Synthesize/Source Standards: Obtain pure this compound (Target) and 2-Methylphenyl 3-chloropropanoate (Ortho-Impurity).

  • Prepare "Gold" Standard: Dissolve Target at 1.0 mg/mL in MeCN.

  • Prepare "Spike" Solution: Dissolve Ortho-Impurity at 1.0 mg/mL in MeCN.

  • The Mix: Create a vial with 95% Target + 5% Impurity.

  • Run HPLC:

    • Pass Criteria: You must see two distinct peaks with a resolution (

      
      ) 
      
      
      
      .
    • Fail Criteria: A single peak with a "shoulder" indicates method failure. Switch to a Phenyl-Hexyl column or lower the gradient slope.

Why Mass Spectrometry (MS) Alone Fails

Relying solely on LC-MS is a common pitfall for this compound.

  • Isobaric Mass: Both Target and Impurities have the formula C

    
    H
    
    
    
    ClO
    
    
    and Exact Mass
    
    
    .
  • Fragmentation Ambiguity:

    • Both esters typically cleave at the ester bond.

    • Target Fragment:

      
       (
      
      
      
      91/93).
    • Impurity (2-Cl) Fragment:

      
       (
      
      
      
      91/93).
    • Result: The primary daughter ions are identical [4].

Conclusion: MS is useful only for confirming the presence of the chlorine isotope pattern (


Cl:

Cl ratio of 3:1), not for distinguishing isomers.

Comparison Summary

FeatureTarget: this compound Impurity: 2-chloropropanoate Impurity: Ortho-isomer
Key NMR Signal 2 Triplets (

2.9, 3.8 ppm)
1 Quartet, 1 DoubletComplex Aromatic Multiplet
Chirality AchiralChiral (Racemic usually)Achiral
HPLC Elution IntermediateLate (typically)Early (typically)
Recrystallization Crystallizes easily (Symmetric)Oily/DifficultOily/Difficult

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS-No. 2994 (Ethyl 3-chloropropionate).

  • PubChem. 3-Chloropropionic acid phenyl ester (Compound Summary). National Library of Medicine.

  • BenchChem. HPLC Method for the Analysis and Separation of Cresol Isomers.[1] (2025).[3][4][5][6]

  • Sigma-Aldrich. Isotope labeling studies on the electron impact mass spectral fragmentation patterns of chloropropanol acetates. (2013).[7]

Sources

Spectroscopic Identification of Fries Rearrangement Products: A Technical Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Fries rearrangement is a cornerstone reaction in the synthesis of hydroxyaryl ketones, serving as a critical pathway for generating pharmacophores found in antivirals, antiseptics, and UV absorbers. However, the reaction’s utility is often bottlenecked by its inherent regioselectivity issues, producing mixtures of ortho- and para- isomers.

For a process chemist, distinguishing these isomers is not merely an academic exercise; it is a quality critical attribute (QCA). The biological activity of a drug candidate often hinges on the specific substitution pattern. This guide moves beyond basic textbook definitions to provide a rigorous, data-driven framework for the spectroscopic differentiation of Fries rearrangement products, utilizing NMR, IR, and MS technologies.

Mechanistic Context: The Root of the Mixture

To identify the products, one must understand their origin. The Fries rearrangement is governed by a competition between kinetic and thermodynamic control, mediated by the Lewis Acid catalyst (typically AlCl


).
  • Kinetic Control (Low Temp, <60°C): Favors the para- isomer.[1] The acylium ion attacks the less sterically hindered position.

  • Thermodynamic Control (High Temp, >150°C): Favors the ortho- isomer. This is driven by the formation of a stable 6-membered aluminum chelate ring between the carbonyl oxygen and the phenolic oxygen.

Visualization: Mechanistic Divergence

The following diagram illustrates the bifurcation point where reaction conditions dictate the isomeric outcome.

FriesMechanism Start Phenolic Ester + AlCl3 Intermediate Acylium Ion Intermediate Start->Intermediate Complexation & Cleavage ParaPath Kinetic Path (Low Temp) Intermediate->ParaPath OrthoPath Thermodynamic Path (High Temp) Intermediate->OrthoPath ParaProd Para-Isomer (Sterically favored) ParaPath->ParaProd Attack at C4 OrthoProd Ortho-Isomer (Chelation stabilized) OrthoPath->OrthoProd Attack at C2 + Al-Chelation

Figure 1: Mechanistic bifurcation in Fries Rearrangement. Note the chelation stabilization driving the ortho-product at high temperatures.[1]

Comparative Analysis: Spectroscopic Signatures

The distinction between ortho and para isomers relies on detecting the physical consequences of intramolecular hydrogen bonding (chelation). This phenomenon is present in the ortho isomer but absent in the para isomer.

Method 1: Infrared Spectroscopy (IR) – The Hydrogen Bond Probe

IR is the fastest method for preliminary identification. The key diagnostic marker is the carbonyl (


) stretching frequency.[2]
  • Ortho-Isomer (Intramolecular): The carbonyl oxygen acts as an acceptor for the phenolic hydrogen. This interaction weakens the

    
     bond character (lengthening the bond), causing a shift to a lower wavenumber .
    
  • Para-Isomer (Intermolecular): In the solid state, these form intermolecular hydrogen bonds (dimers), but the effect is less pronounced than the tight 6-membered chelate ring of the ortho isomer. In dilute solution, the carbonyl appears at a standard ketone frequency.

Diagnostic Data Points:

FeatureOrtho-HydroxyketonePara-HydroxyketoneCausality

Stretch
1635 – 1650 cm

1660 – 1680 cm

Chelation reduces bond order in ortho.

Stretch
Broad, often weak/buried < 3200 cm

Broad, distinct 3200 – 3400 cm

Strong H-bond dampens ortho OH signal.
Method 2: H NMR – The Definitive Structural Tool

NMR provides the most robust confirmation. The proximity of the hydroxyl proton to the carbonyl group in the ortho isomer creates a distinct magnetic environment.

  • The Chelation Shift: The ortho phenolic proton is "locked" in a hydrogen bond. This deshields the proton significantly, pushing the signal far downfield, often beyond the standard 0–10 ppm window.[3]

  • Coupling Constants (

    
    ):  The aromatic region provides geometric proof. A para-substituted ring (if symmetrical, e.g., from phenol) shows a characteristic AA'BB' system (appearing as two "roofed" doublets). The ortho-isomer shows a complex ABCD pattern (four distinct environments).
    

Diagnostic Data Points:

FeatureOrtho-HydroxyketonePara-HydroxyketoneCausality

(ppm)
12.0 – 14.5 ppm (Sharp Singlet)5.0 – 9.0 ppm (Broad/Variable)Intramolecular H-bond deshielding.
D

O Exchange
Slow exchange (due to chelation)Fast exchange (Signal disappears)Accessibility of the proton.
Aromatic Region 4 signals (ABCD) or complex multiplet2 signals (AA'BB') if symmetricalSymmetry of the substitution pattern.
Method 3: Mass Spectrometry (MS) – The Ortho Effect

While less commonly used for primary identification than NMR, MS offers a unique "Ortho Effect" fragmentation pathway.

  • Ortho-Isomer: The proximity of the substituent allows for the elimination of neutral molecules (like water) or specific rearrangements (McLafferty-like) that are geometrically impossible for the para isomer.

  • Para-Isomer: Fragmentation is typically driven by alpha-cleavage at the ketone, yielding acylium ions (

    
    , m/z 105 for benzophenone derivatives).
    

Experimental Protocol: Synthesis and Isolation

This protocol is designed to be self-validating. The "Quench" step is critical; improper quenching can lead to aluminum emulsions that trap the product, skewing yield data.

Safety Note: AlCl


 reacts violently with water.[4] All glassware must be flame-dried.
Workflow Visualization

Protocol Setup 1. Reaction Setup (Ph-O-CO-R + AlCl3) Heat 2. Thermal Treatment (140°C for Ortho / 25°C for Para) Setup->Heat N2 Atmosphere Quench 3. Acid Quench (Ice/HCl - CRITICAL) Heat->Quench Slow Addition Extract 4. Extraction (DCM or EtOAc) Quench->Extract Phase Separation Purify 5. Purification (Column Chromatography) Extract->Purify TLC Monitoring Analyze 6. Analysis (NMR/IR) Purify->Analyze Isomer ID

Figure 2: Validated workflow for Fries Rearrangement. Step 3 (Quench) is the primary safety and yield control point.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a drying tube (CaCl

    
    ), dissolve the phenolic ester (10 mmol) in nitrobenzene (solvent) or perform neat if the ester is liquid.
    
  • Catalyst Addition: Add anhydrous AlCl

    
     (12 mmol) in small portions.
    
    • Observation: Evolution of HCl gas indicates complex formation.

  • Reaction:

    • For Para-Isomer: Stir at 25°C for 24–48 hours.

    • For Ortho-Isomer: Heat to 140–160°C for 2–4 hours.

  • Quenching (The "Ortho" Trap): Cool the mixture to 0°C. Pour the reaction mass slowly onto a mixture of crushed ice and concentrated HCl (10 mL).

    • Why HCl? It breaks the strong Aluminum-Phenoxide complex. Without acid, the aluminum salts remain soluble in organics or form emulsions, preventing product isolation.

  • Extraction: Extract with Dichloromethane (DCM). Wash the organic layer with water, then Brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: The ortho isomer is usually less polar (due to internal H-bonding hiding the polar groups) and will elute first on silica gel (higher R

    
     value) using Hexane:Ethyl Acetate mixtures. The para isomer is more polar and elutes later.
    

Case Study: Hydroxyacetophenone

To validate the protocol, we compare data for the rearrangement of Phenyl Acetate.

Parametero-Hydroxyacetophenonep-Hydroxyacetophenone
Structure 2-Hydroxyacetophenone4-Hydroxyacetophenone
Boiling/Melting Pt Liquid (bp 218°C)Solid (mp 109°C) - Higher due to intermolecular H-bond network
IR (C=O) 1640 cm

1675 cm


H NMR (OH)
12.05 ppm (s)6.50 ppm (s, broad)
TLC (20% EtOAc/Hex) R

= 0.65
R

= 0.30

Conclusion: The drastic difference in OH chemical shift (


 ppm) and TLC mobility confirms that these isomers can be rapidly distinguished without complex derivatization.

References

  • Blatt, A. H. (1942). The Fries Reaction. Organic Reactions, 1, 342–369. (Classic foundational text).

  • Martin, R. (1992). The Fries Rearrangement. Organic Preparations and Procedures International, 24(4), 369-435.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Gerecs, A. (1964). Fries Rearrangement. In Friedel-Crafts and Related Reactions, Vol. III, Part 1. Interscience Publishers.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

Safety Operating Guide

4-Methylphenyl 3-chloropropanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal and handling protocols for 4-Methylphenyl 3-chloropropanoate (also known as p-tolyl 3-chloropropionate).[1]

Executive Summary: Operational Classification

  • Waste Category: Halogenated Organic Waste (Non-Aqueous).

  • Primary Hazards: Skin/Eye Irritant, Potential Alkylating Agent, Hydrolysis Risk (releases p-cresol and 3-chloropropanoic acid).[1]

  • Disposal Path: High-temperature incineration with acid gas scrubbing.[1]

  • Immediate Action: Segregate from aqueous bases and oxidizers.[1]

Chemical Profile & Hazard Mechanism

To dispose of this compound safely, one must understand its degradation pathway. As an ester of a chlorophenol derivative and a chlorinated acid, it presents a dual-hazard profile upon hydrolysis.[1]

PropertySpecificationOperational Implication
Chemical Structure 4-Me-C₆H₄-O-CO-CH₂CH₂ClLipophilic; penetrates skin easily.[1]
Hydrolysis Products p-Cresol (Toxic/Corrosive) + 3-Chloropropanoic Acid (Corrosive)DO NOT mix with aqueous alkaline waste streams.[1] Hydrolysis is exothermic and generates toxic phenols.[1]
Reactivity Alkylating AgentPotential carcinogen/mutagen.[1] Deactivate chemical residues before disposal if possible.[1]
Flash Point >110°C (Estimated)Combustible but not highly flammable.
Hydrolysis Hazard Pathway (Graphviz)

The following diagram illustrates why aqueous contact must be minimized during waste accumulation.

HydrolysisPathway cluster_warning Waste Stream Critical Control Point Compound 4-Methylphenyl 3-chloropropanoate Intermediate Tetrahedral Intermediate Compound->Intermediate Nucleophilic Attack Water + H₂O / OH⁻ (Aqueous Waste) Water->Intermediate PCresol p-Cresol (Toxic/Corrosive) Intermediate->PCresol Elimination Acid 3-Chloropropanoic Acid Intermediate->Acid Elimination

Figure 1: Hydrolysis mechanism showing the generation of toxic p-cresol upon contact with aqueous bases.[1]

Pre-Disposal Treatment & Segregation

Core Directive: Never dispose of this compound down the drain. It is a halogenated organic that requires specific incineration.[1]

Step-by-Step Segregation Protocol
  • Container Selection:

    • Use High-Density Polyethylene (HDPE) or Glass (Amber) containers.[1]

    • Avoid: Metal containers (corrosion risk from potential acid hydrolysis) or low-grade plastics that may swell with aromatic esters.[1]

  • Labeling:

    • Label clearly as: "HAZARDOUS WASTE - HALOGENATED ORGANIC."

    • Add constituent tag: "Contains this compound - TOXIC / IRRITANT."

  • Solvent Compatibility:

    • Compatible: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Toluene.[1]

    • Incompatible: Aqueous Sodium Hydroxide (NaOH), Ammonium Hydroxide, Strong Oxidizers (Peroxides).

Waste Stream Decision Logic

WasteLogic Start Waste Generation: This compound State Physical State? Start->State Solid Solid / Residue State->Solid Liquid Liquid / Solution State->Liquid StreamA Stream A: Solid Hazardous Waste (Incineration) Solid->StreamA Double Bag SolventCheck Is solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck StreamB Stream B: Halogenated Organic Solvents (High BTU Incineration) SolventCheck->StreamB Yes StreamC Stream C: Non-Halogenated Organics (Segregate if possible) SolventCheck->StreamC No (e.g., in Acetone) StreamC->StreamB *Preferred: Combine as Halogenated to ensure proper destruction

Figure 2: Decision tree for segregating waste streams based on solvent carrier.

Disposal Procedures

Scenario A: Pure Chemical / Expired Reagent[1]
  • Do not open the original container if sealed.[1]

  • Place the entire bottle into a secondary containment bag (clear polyethylene).

  • Pack into a lab pack drum destined for Incineration (Rotary Kiln) .

  • RCRA Classification: Likely falls under D002 (Corrosivity, if hydrolyzed) or generic halogenated codes depending on jurisdiction.[1] Consult local EHS for specific "P" or "U" listing applicability for p-cresol derivatives (U052 for cresols).[1]

Scenario B: Reaction Mixtures (Liquid Waste)
  • Quenching (if reactive): If the mixture contains unreacted acid chlorides or thionyl chloride from synthesis, quench carefully with a non-aqueous base (like pyridine) or very slow addition to ice before adding to the waste container.

  • Transfer: Pour into the "Halogenated Solvent" carboy.

  • Headspace: Leave 10% headspace in the container to allow for vapor expansion.[1]

Scenario C: Contaminated Glassware/Solids
  • Rinsing: Triple rinse glassware with a compatible solvent (e.g., Acetone or DCM).[1]

  • Rinsate Disposal: Add the first rinse to the Halogenated Liquid Waste container.[1]

  • Solid Waste: Dispose of gloves, paper towels, and drying agents (MgSO₄) contaminated with the substance into the Solid Hazardous Waste bin.

Emergency Spill Response

Stop: Do not use water. Water may spread the contamination and initiate hydrolysis, releasing toxic fumes.

  • Evacuate & PPE: Clear the area. Don Nitrile gloves (double gloved recommended), lab coat, and safety goggles. If heating/fumes are present, use a respirator with organic vapor cartridges.[1]

  • Containment: Create a dike around the spill using Vermiculite , Dry Sand , or commercial Spill Pillows .

  • Absorption: Cover the spill completely with the absorbent material.[1] Allow 15 minutes for absorption.

  • Collection: Scoop the saturated absorbent into a wide-mouth HDPE jar. Label as "Spill Debris: Halogenated Organic."[1]

  • Decontamination: Wipe the surface with a solvent-dampened towel (Acetone), then wash with soap and water only after the bulk chemical is removed.[1]

References

  • PubChem. (n.d.).[1] Methyl 3-chloropropanoate (Analogous Structure Safety Data). National Library of Medicine.[1] Retrieved from [Link][1]

Sources

Personal protective equipment for handling 4-Methylphenyl 3-chloropropanoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of 4-Methylphenyl 3-chloropropanoate (also known as p-tolyl 3-chloropropanoate) not merely as a routine logistical task, but as an exercise in predictive risk management. This compound is a bifunctional electrophile: it features both a reactive ester linkage and a primary alkyl chloride.

To build a truly safe laboratory environment, we must move beyond simply listing protective gear. We must understand the causality behind the hazards to implement self-validating safety systems.

Mechanistic Hazard Analysis

The danger of this compound lies in its dual reactivity profile, which is highly analogous to other halogenated esters like methyl 3-chloropropionate and phenyl 3-chloropropanoate[1]:

  • Alkylation Risk (The

    
    -Chloro Group):  The primary alkyl chloride acts as a potent alkylating agent via nucleophilic substitution (
    
    
    
    ) pathways. If absorbed through the skin, it can covalently bind to cellular macromolecules (proteins and DNA), presenting severe sensitization, irritation, and potential mutagenic risks.
  • Hydrolysis Risk (The Aryl Ester): In the presence of ambient moisture, physiological pH, or base, the ester linkage undergoes rapid hydrolysis. This degradation releases p-cresol (a highly toxic, corrosive phenolic compound that rapidly penetrates the skin) and 3-chloropropanoic acid (a severe respiratory and contact irritant)[1].

Operational Causality: Every piece of Personal Protective Equipment (PPE) and every handling step outlined below is specifically engineered to prevent direct dermal alkylation and to rigorously exclude moisture to prevent the generation of p-cresol.

Quantitative Hazard Data & PPE Matrix

To effectively protect personnel, we must match our engineering controls to the compound's physical realities. Standard laboratory PPE is insufficient for handling reactive aryl chloropropanoates.

Table 1: Physicochemical Context & PPE Specifications

PPE / Control CategorySpecificationMechanistic Justification & Causality
Primary Gloves Heavy-duty Butyl Rubber (≥0.3 mm thickness)Standard nitrile degrades rapidly upon exposure to chlorinated esters. Butyl rubber provides superior permeation resistance against both the intact ester and its toxic p-cresol degradation product.
Secondary Gloves Inner Nitrile (4 mil)Provides a clean secondary barrier. If the outer butyl glove is compromised, the inner glove provides critical seconds to safely abort the procedure.
Eye Protection Snug-fitting Chemical Splash GogglesThe compound causes severe ocular damage. Safety glasses with side shields are inadequate against aerosolized droplets of alkylating agents; a full orbital seal is required.
Body Protection Tychem® 2000 Chemical Suit or Polyethylene ApronStandard cotton lab coats absorb spills and hold the alkylating agent against the skin. A non-permeable synthetic barrier prevents this dangerous capillary action.
Respiratory Fume Hood (Face Velocity: 80–120 fpm)The vapor density of this compound is heavier than air. Bottom-venting fume hoods operating strictly within this velocity range ensure containment without creating turbulent vortices that could eject vapors back into the breathing zone.

Operational Workflow: Safe Handling & Transfer

When handling this compound, rely on a self-validating system —a protocol where the success of one step inherently verifies the safety of the next.

Step-by-Step Transfer Methodology:

  • Environmental Validation: Before opening the reagent, check the fume hood's digital monitor. Do not proceed unless the face velocity is stable between 80–120 fpm. Validation: Tape a small piece of tissue to the bottom sash; a steady inward pull physically validates the digital reading.

  • Moisture Exclusion (Inerting): Purge your receiving flask with Argon rather than Nitrogen. Causality: Argon is denser than air and forms a heavy, protective blanket over the reaction zone, effectively excluding atmospheric moisture and preventing premature ester hydrolysis.

  • Syringe Transfer: Utilize a gas-tight glass syringe equipped with a Luer-lock PTFE (Teflon) needle. Causality: Halogenated esters can leach plasticizers from standard polypropylene syringes, contaminating your reaction and degrading the syringe barrel mid-transfer.

  • Thermal Monitoring: If the compound is being utilized in a heated reaction, equip the vessel with an internal thermocouple. Maintain temperatures strictly below the solvent's boiling point to prevent over-pressurization and aerosolization of the ester.

Workflow Visualization

The following diagram maps the logical progression of engineering controls and operational steps required to handle this compound safely.

G N1 1. Fume Hood Validation (80-120 fpm) N2 2. Argon Purge (Moisture Exclusion) N1->N2 N3 3. Glass/PTFE Syringe Transfer N2->N3 N4 4. Base-Catalyzed Quenching N3->N4 N5 5. Halogenated Waste Segregation N4->N5

Figure 1: Operational workflow for safe handling and disposal of halogenated esters.

Spill Mitigation & Waste Deactivation Plan

Unreacted this compound must never be disposed of directly into standard organic or aqueous waste streams, as it will continue to act as an alkylating agent. It must be intentionally deactivated.

Step-by-Step Deactivation (Quenching) Protocol:

  • Preparation: In a secondary containment tray inside the fume hood, prepare a quenching bath consisting of

    
     Sodium Hydroxide (
    
    
    
    ) in a 1:1 mixture of Methanol and Water. Chill the bath to
    
    
    using an ice bath. Causality: Methanol acts as a crucial co-solvent to prevent the lipophilic ester from crashing out, ensuring a homogeneous reaction. The ice bath mitigates the highly exothermic saponification process.
  • Addition: Add the waste ester dropwise to the stirring quenching bath via an addition funnel. Self-Validation Check: Monitor the internal temperature. A slight temperature rise confirms active quenching. If the temperature spikes above

    
    , pause the addition. If there is no temperature change, phase separation may have occurred, requiring more vigorous stirring or additional methanol.
    
  • Verification: After the complete addition, allow the solution to stir for 2 hours at room temperature. Test the pH of the solution using indicator paper. It must remain

    
    .
    Causality: The generation of 3-chloropropanoic acid and p-cresol consumes the base. A sustained high pH guarantees the complete destruction of the electrophile.
    
  • Disposal: Once deactivated, transfer the basic solution to a properly labeled "Halogenated Aqueous/Organic Waste" carboy.

References

  • National Center for Biotechnology Information (PubChem). "Methyl 3-chloropropionate - Safety and Hazards." PubChem Database. URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.